Product packaging for Non-4-en-6-yn-1-ol(Cat. No.:CAS No. 61328-51-6)

Non-4-en-6-yn-1-ol

Cat. No.: B8481844
CAS No.: 61328-51-6
M. Wt: 138.21 g/mol
InChI Key: YYBROUDWNRZGPF-UHFFFAOYSA-N
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Description

Non-4-en-6-yn-1-ol is a polyfunctionalized organic building block of significant interest in advanced synthetic chemistry. This compound features a terminal alkyne, a carbon-carbon double bond, and a primary alcohol within a nine-carbon chain, making it a versatile precursor for constructing complex molecular architectures. Its structure is analogous to other valuable enynols, such as Hept-4-en-6-yn-1-ol, which are prized for their multiple reactive handles . The primary research value of this compound lies in its application in metal-catalyzed reactions and chemoenzymatic cascades. Compounds with alkyne and hydroxyl functionalities serve as key intermediates in gold(I)-catalyzed hydrations, which can transform alkynes into valuable carbonyl derivatives under mild, aqueous conditions . This reactivity is crucial for accessing diketones, which are privileged scaffolds in natural products and bioactive molecules . Furthermore, the terminal alkyne is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles . The mechanism of action for this compound is defined by the distinct reactivity of its functional groups. The primary alcohol can be oxidized or substituted, the double bond can undergo additions or metathesis, and the terminal alkyne can be deprotonated to form an acetylide nucleophile for carbon-carbon bond-forming reactions or participate in cross-couplings like the Sonogashira reaction . This combination of features makes this compound a powerful chiral synthon for the asymmetric synthesis of complex targets, potentially including alkaloids and other nitrogen-containing heterocycles. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B8481844 Non-4-en-6-yn-1-ol CAS No. 61328-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61328-51-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-4-en-6-yn-1-ol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2,7-9H2,1H3

InChI Key

YYBROUDWNRZGPF-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CCCCO

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of Non-4-en-6-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of the novel molecule, Non-4-en-6-yn-1-ol. Given the absence of existing literature for this specific compound, this document outlines a systematic approach based on established principles of analytical chemistry and spectroscopy. It serves as a foundational resource for researchers encountering this or structurally similar molecules.

Proposed Chemical Structure

Based on IUPAC nomenclature, "this compound" describes a nine-carbon aliphatic chain featuring a primary alcohol at position C1, a carbon-carbon double bond between C4 and C5, and a carbon-carbon triple bond between C6 and C7. The stereochemistry of the double bond (E/Z isomerism) is not specified by the name and would need to be determined experimentally, primarily through NMR spectroscopy.

Proposed Structure: CH₃-CH₂-C≡C-CH=CH-CH₂-CH₂-CH₂-OH

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous functional groups.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
Position Protons Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (Hz) Carbon Predicted ¹³C Chemical Shift (ppm)
1-CH₂-OH3.65, t, J ≈ 6.5 HzC1~62
2-CH₂-1.60, quintet, J ≈ 7.0 HzC2~32
3-CH₂-2.25, q, J ≈ 7.0 HzC3~28
4=CH-5.60, dt, J ≈ 15.0 (trans) or 10.0 (cis), 7.0 HzC4~125
5=CH-5.80, dt, J ≈ 15.0 (trans) or 10.0 (cis), 1.5 HzC5~135
6-C≡N/AC6~80
7≡C-N/AC7~85
8-CH₂-2.20, q, J ≈ 7.5 HzC8~13
9-CH₃1.10, t, J ≈ 7.5 HzC9~14
OH-OHVariable (e.g., 1.5-4.0), broad sN/AN/A

Note: The coupling constants (J) for the vinylic protons at C4 and C5 are critical for determining the stereochemistry of the double bond. A J-value of approximately 11-18 Hz would indicate a trans (E) configuration, while a value of 6-14 Hz would suggest a cis (Z) configuration.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)O-H stretch3200 - 3600Strong, Broad
Alkene (=C-H)=C-H stretch3000 - 3100Medium
Alkane (C-H)-C-H stretch2850 - 2960Medium-Strong
Alkyne (C≡C)C≡C stretch2100 - 2260Weak to Medium
Alkene (C=C)C=C stretch1620 - 1680Weak to Medium
Alcohol (C-O)C-O stretch1000 - 1260Strong
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Fragmentation Pathway
138[C₉H₁₄O]⁺˙Molecular Ion (M⁺˙)
120[M - H₂O]⁺˙Dehydration (loss of water)
109[M - C₂H₅]⁺Loss of ethyl radical from the alkyne terminus
95[M - C₃H₅O]⁺Cleavage adjacent to the double bond
31[CH₂OH]⁺Alpha-cleavage of the primary alcohol

Experimental Protocols

Accurate structural elucidation relies on the precise execution of spectroscopic experiments. The following are standard protocols for the characterization of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 16-32 scans.

    • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512 or more scans.

    • Processing: Fourier transform, phase correct, and baseline correct the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): To confirm connectivity, 2D NMR experiments should be performed. These experiments reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal. This is the most common and convenient method.

  • Acquisition:

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • Procedure: Record a background spectrum of the clean ATR crystal or salt plates. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument for accurate mass determination.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for determining the molecular weight with minimal fragmentation.

  • Sample Introduction: Typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Data Acquisition:

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).

    • HRMS: For accurate mass measurement to determine the elemental composition.

Visualization of Workflows

Structure Elucidation Workflow

The following diagram illustrates the logical progression of experiments and data analysis for elucidating the structure of a novel compound.

structure_elucidation cluster_initial Initial Analysis cluster_nmr NMR Analysis cluster_integration Structure Assembly & Confirmation HRMS High-Resolution MS MolFormula Molecular Formula (e.g., C9H14O) HRMS->MolFormula Accurate Mass IR IR Spectroscopy FuncGroups Identify Functional Groups (-OH, C=C, C≡C) IR->FuncGroups Vibrational Frequencies Assemble Assemble Fragments MolFormula->Assemble FuncGroups->Assemble H1_NMR 1H NMR H_Environ Proton Environments H1_NMR->H_Environ Chemical Shift, Integration, Splitting Stereochem Determine Stereochemistry H1_NMR->Stereochem J-Coupling Constants C13_NMR 13C NMR C_Environ Carbon Skeleton C13_NMR->C_Environ Number of Carbons, Hybridization TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Stereochem H_Environ->Assemble C_Environ->Assemble Assemble->TwoD_NMR Verify Connectivity Confirm Confirm Structure Stereochem->Confirm biological_screening cluster_screening Initial Screening cluster_identification Target Identification & Validation cluster_pathway Pathway Analysis Compound Novel Compound (this compound) PhenoScreen Phenotypic Screening (Cell-based assays) Compound->PhenoScreen TargetScreen Target-based Screening (Biochemical assays) Compound->TargetScreen Hit Identify 'Hits' PhenoScreen->Hit TargetScreen->Hit TargetID Target Deconvolution (Affinity chromatography, proteomics) Hit->TargetID TargetVal Target Validation (Genetic knockdown, etc.) TargetID->TargetVal ValidatedTarget Validated Target TargetVal->ValidatedTarget PathwayMap Signaling Pathway Mapping (Western blot, transcriptomics) ValidatedTarget->PathwayMap MoA Mechanism of Action (MoA) Elucidation PathwayMap->MoA

An In-depth Technical Guide on the Core Chemical Properties of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Non-4-en-6-yn-1-ol" is not extensively documented in publicly available chemical literature. This guide has been constructed by extrapolating data from structurally similar compounds, primarily the isomeric (Z)-Non-6-en-1-yn-4-ol and the shorter-chain analogue Hept-4-en-6-yn-1-ol . All data and experimental protocols should be treated as predictive and require experimental validation.

This technical whitepaper provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic routes for this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₉H₁₄OPubChem CID: 20836307[1]
Molecular Weight 138.21 g/mol PubChem CID: 20836307[1]
IUPAC Name (Z)-non-6-en-1-yn-4-olPubChem CID: 20836307[1]
CAS Number 94088-14-9PubChem CID: 20836307[1]
Topological Polar Surface Area 20.2 ŲPubChem CID: 20836307[1]
Heavy Atom Count 10PubChem CID: 20836307[1]
Rotatable Bond Count 5PubChem CID: 20836307[1]
Hydrogen Bond Donor Count 1PubChem CID: 20836307[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 20836307[1]

Chemical Reactivity and Functional Group Analysis

This compound is a polyfunctionalized unsaturated alcohol, incorporating a primary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. This unique arrangement of functional groups suggests a rich and versatile chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis.[2]

  • Hydroxyl Group (-OH): The primary alcohol at the C1 position can undergo oxidation to form the corresponding aldehyde (non-4-en-6-ynal) or, under stronger conditions, the carboxylic acid (non-4-en-6-ynoic acid). It is also susceptible to nucleophilic substitution to introduce other functionalities.[2]

  • Alkene Group (C=C): The double bond at the C4 position is a site for various addition reactions, such as hydrogenation (to yield non-6-yn-1-ol or nonan-1-ol) and halogenation.[2]

  • Alkyne Group (C≡C): The triple bond at the C6 position is highly versatile. It can undergo addition reactions and can be a handle for coupling reactions, such as the Sonogashira coupling, to extend the carbon chain.[2]

The presence of both a double and a triple bond provides multiple sites for chemical transformations, and the electronic properties of these unsaturated systems are key to their reactivity.[2] Copper-catalyzed functionalization of enyne derivatives has emerged as a powerful synthetic approach.[3][4]

Predicted Reactivity of this compound A This compound B Oxidation (e.g., PCC, DMP) A->B F Hydrogenation (e.g., H2/Pd-C) A->F H Halogenation (e.g., Br2) A->H J Sonogashira Coupling A->J C Non-4-en-6-ynal B->C D Stronger Oxidation (e.g., KMnO4) C->D E Non-4-en-6-ynoic acid D->E G Nonan-1-ol F->G I Dibromo-adduct H->I K Extended Carbon Chain J->K

Caption: Predicted chemical reactivity pathways for this compound.

Proposed Retrosynthetic Analysis

A plausible synthetic strategy for this compound can be devised using retrosynthetic analysis. A primary disconnection can be made at the C2-C3 bond, suggesting a precursor such as a seven-carbon enyne organometallic reagent and a one-carbon electrophile like formaldehyde.

Retrosynthetic Analysis of this compound A This compound B Disconnection at C2-C3 A->B C-C bond formation C Oct-3-en-5-ynyl Grignard Reagent B->C D Formaldehyde B->D E Disconnection at C4-C5 C->E C-C bond formation F Vinyl Halide E->F G Pent-1-yn-3-ol E->G

Caption: A plausible retrosynthetic pathway for this compound.

Generalized Experimental Protocol for Synthesis

The following outlines a generalized protocol for the synthesis of a non-conjugated enynol like this compound, based on common organometallic coupling reactions.

Step 1: Preparation of the Organometallic Reagent

  • A suitable starting alkyne is reacted with a strong base (e.g., n-butyllithium) or converted to a Grignard reagent (e.g., with ethylmagnesium bromide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at low temperatures (-78 °C to 0 °C).

Step 2: Coupling Reaction

  • The organometallic reagent is then reacted with a suitable electrophile containing the alkene moiety (e.g., an allyl halide) or an epoxide. The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature.

Step 3: Quenching and Workup

  • The reaction is quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

Step 4: Purification

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 5: Characterization

  • The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Generalized Synthetic Workflow for an Enynol A Starting Materials (Alkyne, Alkene Precursor) B Organometallic Reagent Formation (e.g., Grignard or Lithium Acetylide) A->B C Coupling Reaction B->C D Reaction Quenching C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F G Pure Enynol Product F->G H Characterization (NMR, MS, IR) G->H I Verified Structure H->I

Caption: A generalized experimental workflow for the synthesis of an enynol.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the presence of the alcohol functional group and the unsaturated system suggests potential interactions with biological membranes and signaling pathways. Alcohols are known to interact with membrane-associated signal transduction mechanisms. For instance, ethanol can activate phospholipase C, leading to a cascade of intracellular signaling events. While the specific effects of a long-chain unsaturated alcohol like this compound are unknown, it is plausible that it could modulate membrane fluidity and the function of membrane-bound proteins.

Hypothetical Interaction with a Cell Membrane cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A This compound B Lipid Bilayer A->B Partitioning into membrane C Membrane Protein (e.g., Receptor, Ion Channel) B->C Alters protein conformation/function D Downstream Signaling Cascade C->D Signal Transduction

Caption: A conceptual diagram of the potential interaction of this compound with a cell membrane.

References

Spectroscopic Analysis of Non-4-en-6-yn-1-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Non-4-en-6-yn-1-ol.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1~3.65t2HJ = 6.3 Hz
H2~1.65p2HJ = 6.3, 7.0 Hz
H3~2.20q2HJ = 7.0, 7.2 Hz
H4~5.60dt1HJ = 15.4, 7.2 Hz
H5~6.10dt1HJ = 15.4, 2.3 Hz
H8~2.15d2HJ = 2.3 Hz
H9~1.80t3HJ = 2.3 Hz
OHVariablebr s1H-
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)
C1~62.0
C2~32.0
C3~31.5
C4~130.0
C5~128.0
C6~82.0
C7~80.0
C8~21.0
C9~13.5
Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupDescription
~3350 (broad)O-HAlcohol, H-bonded
~3020=C-HAlkene C-H stretch
~2940, ~2870-C-HAlkyl C-H stretch
~2240C≡CAlkyne stretch
~1650C=CAlkene stretch
~1050C-OAlcohol C-O stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment
138[M]⁺ (Molecular Ion)
121[M-OH]⁺
109[M-C₂H₅]⁺
95[M-C₃H₅O]⁺
79[C₆H₇]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
31[CH₂OH]⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (for a volatile liquid):

    • The sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC-MS) for separation of components prior to analysis.

    • For direct injection, a small amount of the liquid is injected into a heated probe, where it is vaporized.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Synthesis of Non-4-en-6-yn-1-ol: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for Non-4-en-6-yn-1-ol, a molecule of interest for its potential applications in medicinal chemistry and materials science. The synthesis is designed as a four-step process commencing with the commercially available starting material, pent-4-en-1-ol. The key transformations involve the protection of the primary alcohol, a regioselective hydroboration-iodination to form a key vinyl iodide intermediate, a Sonogashira cross-coupling reaction to construct the enyne backbone, and a final deprotection to yield the target compound. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Introduction

This compound is a polyunsaturated alcohol containing both a double and a triple bond within its nine-carbon chain. The unique arrangement of these functional groups makes it a valuable synthon for the construction of more complex molecules, particularly in the fields of natural product synthesis and drug discovery. The enyne moiety is a common structural motif in a variety of biologically active compounds. This guide details a plausible and efficient synthetic pathway to access this versatile building block.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following four-step sequence:

  • Protection of pent-4-en-1-ol: The primary alcohol of the starting material is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.

  • Hydroboration-Iodination: The terminal alkene of the protected alcohol undergoes a regioselective anti-Markovnikov hydroboration followed by iodination to yield the corresponding (E)-vinyl iodide.

  • Sonogashira Coupling: The vinyl iodide is then coupled with 1-butyne using a palladium-copper catalyst system to form the carbon skeleton of the target molecule.

  • Deprotection: The TBDMS protecting group is removed to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 5-(tert-butyldimethylsilyloxy)pent-1-ene

Reaction Scheme:

Procedure:

To a solution of pent-4-en-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) is added. The mixture is stirred at room temperature until the imidazole has completely dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)pent-1-ene as a colorless oil.

Step 2: Synthesis of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene

Reaction Scheme:

Procedure:

To a solution of 5-(tert-butyldimethylsilyloxy)pent-1-ene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solution is then cooled to 0 °C, and a solution of sodium hydroxide (3 M in water, 3.0 eq) is added slowly, followed by the portion-wise addition of iodine (2.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene.

Step 3: Synthesis of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne

Reaction Scheme:

Procedure:

To a solution of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene (1.0 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are added under an inert atmosphere. 1-Butyne (1.5 eq) is then bubbled through the solution. The reaction mixture is stirred at room temperature for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to give (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne.

Step 4: Synthesis of this compound

Reaction Scheme:

Procedure:

To a solution of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne (1.0 eq) in THF at 0 °C, a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1TBDMS Protectionpent-4-en-1-olTBDMSCl, Imidazole, DMF5-(tert-butyldimethylsilyloxy)pent-1-ene~95
2Hydroboration-Iodination5-(tert-butyldimethylsilyloxy)pent-1-ene9-BBN, I₂, NaOH(E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene~70-80
3Sonogashira Coupling(E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N(E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne~80-90
4TBDMS Deprotection(E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yneTBAF, THFThis compound~90

Mandatory Visualization

Synthesis_Workflow start Pent-4-en-1-ol step1 Step 1: Protection TBDMSCl, Imidazole start->step1 intermediate1 5-(tert-butyldimethylsilyloxy)pent-1-ene step1->intermediate1 step2 Step 2: Hydroboration-Iodination 9-BBN, I₂, NaOH intermediate1->step2 intermediate2 (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene step2->intermediate2 step3 Step 3: Sonogashira Coupling 1-Butyne, Pd/Cu catalyst intermediate2->step3 intermediate3 (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne step3->intermediate3 step4 Step 4: Deprotection TBAF intermediate3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

Conclusion

The proposed four-step synthesis provides a clear and efficient pathway to this compound from a readily available starting material. The use of well-established and reliable reactions such as TBDMS protection, hydroboration, Sonogashira coupling, and TBAF deprotection ensures the practicality of this route for laboratory-scale synthesis. This technical guide offers detailed protocols and expected yields, serving as a valuable resource for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved overall yields.

Technical Guide: Non-4-en-6-yn-1-ol and Related Enynol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the inquiry for "Non-4-en-6-yn-1-ol." Extensive database searches did not yield specific experimental data or a registered CAS number for a compound with this exact nomenclature. This suggests that "this compound" may be a novel compound, a non-standard name, or a potential misnomer.

This guide therefore focuses on the most structurally similar and publicly documented C9 enynol, (Z)-Non-6-en-1-yn-4-ol , and provides a broader context on the synthesis and potential relevance of enynol compounds.

Compound Identification and Properties: (Z)-Non-6-en-1-yn-4-ol

While specific experimental data for (Z)-Non-6-en-1-yn-4-ol is limited, computational data from public databases provides some insight into its basic properties.

Table 1: Computed Physicochemical Properties of (Z)-Non-6-en-1-yn-4-ol [1]

PropertyValueSource
CAS Number 94088-14-9PubChem
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem
IUPAC Name (6Z)-non-6-en-1-yn-4-olPubChem
SMILES CC/C=C\CC(CC#C)OPubChem
InChIKey OIFYSZMLZFEIRM-WAYWQWQTSA-NPubChem

General Experimental Protocol for Enynol Synthesis

The synthesis of enynols can be achieved through various organic chemistry methodologies. A common approach involves the coupling of an alkynyl nucleophile with an appropriate electrophile containing an alkene moiety. The following is a generalized protocol and has not been specifically reported for (Z)-Non-6-en-1-yn-4-ol.

A General Synthetic Strategy for Enynols:

A plausible synthetic route to a non-en-yn-ol structure involves the nucleophilic addition of a metalated alkyne to an enal (an aldehyde bearing a carbon-carbon double bond).

Materials:

  • An appropriate enal (e.g., a nonenal derivative)

  • A suitable terminal alkyne

  • A strong base (e.g., n-butyllithium, sodium amide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Reagents for work-up and purification (e.g., organic solvents for extraction, drying agents like magnesium sulfate, silica gel for chromatography)

Procedure:

  • The terminal alkyne is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

  • A stoichiometric amount of a strong base is added dropwise to deprotonate the alkyne, forming a metal acetylide. The reaction is stirred for a period to ensure complete formation of the nucleophile.

  • The enal, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the metal acetylide.

  • The reaction mixture is stirred at low temperature for a specified time to allow for the nucleophilic addition to occur.

  • The reaction is quenched by the slow addition of a suitable quenching agent.

  • The mixture is allowed to warm to room temperature.

  • The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the desired enynol.

Visualization of Synthetic and Potential Metabolic Pathways

General Synthesis Workflow for an Enynol

The following diagram illustrates a conceptual workflow for the synthesis of an enynol, as described in the general protocol above.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Enal En-aldehyde Nucleophilic_Addition Nucleophilic Addition Enal->Nucleophilic_Addition Alkyne Terminal Alkyne Deprotonation Deprotonation of Alkyne (Strong Base) Alkyne->Deprotonation Deprotonation->Nucleophilic_Addition Quench Aqueous Quench Nucleophilic_Addition->Quench Extraction Extraction & Drying Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Purified Enynol Chromatography->Product

Caption: A generalized workflow for the synthesis of an enynol.

Hypothetical Metabolic Pathway for an Enynol

In the absence of specific biological data for (Z)-Non-6-en-1-yn-4-ol, a hypothetical metabolic pathway can be proposed based on the known metabolism of xenobiotics containing alcohol, alkene, and alkyne functional groups.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Enynol (Z)-Non-6-en-1-yn-4-ol Oxidation Oxidation of Alcohol (e.g., by ADH/ALDH) Enynol->Oxidation Epoxidation Epoxidation of Alkene (e.g., by CYP450) Enynol->Epoxidation Hydroxylation Hydroxylation of Alkyne (e.g., by CYP450) Enynol->Hydroxylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Epoxidation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: A conceptual diagram of potential metabolic pathways for an enynol.

Data on a Structurally Related Compound: (Z)-Non-6-en-1-ol

To provide some context for a nine-carbon unsaturated alcohol, data for (Z)-Non-6-en-1-ol is presented below. It is important to note that this compound lacks the alkyne functional group and has a different arrangement of its double bond and alcohol group compared to the requested molecule.

Table 2: Physicochemical and Spectroscopic Data for (Z)-Non-6-en-1-ol [2][3][4]

PropertyValueSource
CAS Number 35854-86-5The Good Scents Company, ChemicalBook
Molecular Formula C₉H₁₈OPubChem
Molecular Weight 142.24 g/mol PubChem
Appearance Colorless to pale yellow liquidThe Good Scents Company
Odor Powerful, melon-likeThe Good Scents Company
Boiling Point 115 °C at 20 mmHgChemicalBook
Density 0.85 g/mL at 25 °CChemicalBook
Refractive Index n20/D 1.449ChemicalBook
¹H NMR Spectrum availableChemicalBook
Mass Spectrum Spectrum availableNIST WebBook
IR Spectrum Data availableNIST WebBook

Concluding Remarks

The specific compound "this compound" is not well-documented in publicly accessible chemical literature and databases. The information provided herein is based on a closely related, structurally verified compound, (Z)-Non-6-en-1-yn-4-ol, and general principles of organic synthesis and metabolism. Researchers interested in "this compound" would likely need to undertake its de novo synthesis and characterization. The general synthetic protocols and conceptual metabolic pathways outlined in this guide can serve as a foundational reference for such an endeavor.

References

Technical Guide: Systematic IUPAC Nomenclature for Polyfunctional Alcohols – A Case Study of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for unsaturated alcohols containing both double and triple bonds. Using "Non-4-en-6-yn-1-ol" as a case study, this document will deconstruct the systematic naming process, outlining the hierarchical rules for functional group priority, parent chain selection, and locant assignment. The principles detailed herein are fundamental for the unambiguous identification and communication of complex chemical structures in research and development.

Introduction to Systematic Chemical Nomenclature

The IUPAC system of nomenclature provides a standardized, logical framework for naming organic compounds. Its primary objective is to ensure that every distinct chemical compound has a unique and unambiguous name from which its structural formula can be derived. This is particularly critical in fields like drug development and materials science, where precise molecular identification is paramount. This guide will elucidate these rules by examining the structure of this compound.

Structural Deconstruction and IUPAC Rule Application

The name this compound describes a molecule with multiple functional groups. The correctness of the name is validated by applying the IUPAC nomenclature rules in a stepwise manner.

Identification of the Principal Functional Group

Organic molecules containing multiple functional groups are named based on a priority system.[1] In this molecule, the functional groups are an alcohol (-OH), an alkene (C=C), and an alkyne (C≡C). According to IUPAC rules, the alcohol group has higher priority than alkenes and alkynes.[1][2] Therefore, the compound is named as an alcohol, and its name will end with the suffix -ol .[2][3][4]

Selection and Numbering of the Parent Chain

The parent chain is defined as the longest continuous carbon chain that contains the principal functional group.[3] In this case, it is a nine-carbon chain, indicated by the prefix "Non-" .

The numbering of this chain is determined by the position of the principal functional group. The carbon atom bonded to the hydroxyl (-OH) group must be assigned the lowest possible number (locant).[3] Consequently, the carbon bearing the -OH group is designated as carbon-1 (C1).

cluster_numbering Chain Numbering cluster_structure Molecular Structure C1 1 CH2_1 CH₂ C2 2 CH2_2 CH₂ C3 3 CH2_3 CH₂ C4 4 CH_4 CH C5 5 CH_5 CH C6 6 C_6 C C7 7 C_7 C C8 8 CH2_8 CH₂ C9 9 CH3_9 CH₃ OH HO- OH->CH2_1 CH2_1->CH2_2 CH2_2->CH2_3 CH2_3->CH_4 CH_4->CH_5 = CH_5->C_6 C_6->C_7 C_7->CH2_8 CH2_8->CH3_9

Figure 1: Structure and IUPAC numbering of this compound.
Locating and Naming Unsaturation

With the numbering fixed by the alcohol group, the positions of the double and triple bonds are identified.

  • A double bond is present between C4 and C5. Its position is indicated by the lower of the two numbers, C4. This gives the infix -4-en- .

  • A triple bond is present between C6 and C7. Its position is indicated by C6, giving the infix -6-yn- .

Assembly of the Final IUPAC Name

The complete name is assembled by combining the components in the correct order: parent chain, unsaturation infixes, and the principal functional group suffix.

  • Parent Chain: Non-

  • Double Bond: -4-en-

  • Triple Bond: -6-yn-

  • Principal Group: -1-ol

This results in the final, correct IUPAC name: This compound .

Logical Workflow for Naming

The process of naming a polyfunctional compound like an alkenynol can be summarized in a logical workflow. This ensures all IUPAC rules are applied in the correct hierarchical order.

References

In-Depth Technical Guide: Molecular Weight of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the molecular weight of Non-4-en-6-yn-1-ol, intended for researchers, scientists, and professionals in drug development. The document outlines the derivation of the molecular formula from its IUPAC name and the subsequent calculation of its molecular weight based on standard atomic weights.

Determination of Molecular Formula

The chemical name "this compound" systematically describes the molecule's structure, allowing for the precise determination of its molecular formula.

  • Parent Chain : "Non-" indicates a nine-carbon aliphatic chain.

  • Functional Groups :

    • "-1-ol" signifies a hydroxyl (-OH) group located on the first carbon atom.

    • "-4-en" indicates a carbon-carbon double bond starting at the fourth carbon position.

    • "-6-yn" specifies a carbon-carbon triple bond beginning at the sixth carbon.

Based on this structure (HO-CH₂-CH₂-CH₂-CH=CH-C≡C-CH₂-CH₃), the count of each element is as follows:

  • Carbon (C) : 9 atoms

  • Oxygen (O) : 1 atom

  • Hydrogen (H) : 14 atoms

Thus, the molecular formula for this compound is C₉H₁₄O . A search on PubChem for a structural isomer, (Z)-Non-6-en-1-yn-4-ol, confirms this molecular formula.[1]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

  • Atomic Weight of Carbon (C) : The standard atomic weight is approximately 12.011 u.[2][3][4]

  • Atomic Weight of Hydrogen (H) : The conventional atomic weight is 1.008 u.[5][6]

  • Atomic Weight of Oxygen (O) : The standard atomic weight is approximately 15.999 u.[7][8][9]

The calculation is performed as follows: (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O) (9 × 12.011) + (14 × 1.008) + (1 × 15.999) = 108.099 + 14.112 + 15.999 = 138.21 g/mol

This calculated value is consistent with the molecular weight listed for its isomer in chemical databases.[1]

Data Presentation: Summary of Molecular Weight Calculation

The quantitative data used to determine the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.

ElementSymbolCountStandard Atomic Weight (u)Subtotal ( g/mol )
CarbonC912.011108.099
HydrogenH141.00814.112
OxygenO115.99915.999
Total C₉H₁₄O 24 138.21

Experimental Protocols

While this document focuses on the theoretical calculation of molecular weight, experimental verification would typically be performed using mass spectrometry.

Protocol: Molecular Weight Verification by Mass Spectrometry

  • Sample Preparation : A solution of this compound is prepared by dissolving a small quantity of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is calibrated using a standard of known mass.

  • Ionization : The sample is introduced into the instrument and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this molecule, ESI in positive ion mode would likely form the protonated molecule [M+H]⁺.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. The instrument records the abundance of ions at each m/z value.

  • Data Interpretation : The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (or its adduct, e.g., [M+H]⁺) is identified. The exact mass is determined from this peak, which should correspond to the calculated exact mass of 138.1045 u for C₉H₁₄O.

Visualization of Calculation Logic

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula.

MolecularWeightCalculation Compound This compound Formula Molecular Formula C₉H₁₄O Compound->Formula Elements Elemental Composition Formula->Elements Carbon Carbon (C) Atom Count: 9 Atomic Weight: 12.011 Elements->Carbon Hydrogen Hydrogen (H) Atom Count: 14 Atomic Weight: 1.008 Elements->Hydrogen Oxygen Oxygen (O) Atom Count: 1 Atomic Weight: 15.999 Elements->Oxygen Calculation Summation (9 * 12.011) + (14 * 1.008) + (1 * 15.999) Carbon->Calculation Hydrogen->Calculation Oxygen->Calculation Result Molecular Weight 138.21 g/mol Calculation->Result

References

Unveiling Non-4-en-6-yn-1-ol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-4-en-6-yn-1-ol, a key intermediate in the synthesis of the housefly sex pheromone, (Z)-9-tricosene (muscalure), represents a significant molecule in the field of chemical ecology and pest management. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its preparation and presents a summary of its known physicochemical properties. Furthermore, this document elucidates the biological context of its end-product, muscalure, by diagramming the olfactory signaling pathway involved in housefly chemo-reception.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the groundbreaking discovery of the housefly ( Musca domestica ) sex pheromone. In 1971, Carlson, Mayer, and their colleagues successfully isolated, identified, and synthesized the primary component of the female housefly's sex attractant, which they named "muscalure". Their research, a landmark in entomology and chemical ecology, identified this compound as (Z)-9-tricosene.

The quest for an efficient and scalable synthesis of muscalure for use in pest control strategies spurred further research into various synthetic routes. This compound emerged as a crucial C9 building block in several of these synthetic pathways. Its structure, containing both a double and a triple bond, provides the necessary functionality for the stereoselective construction of the (Z)-alkene moiety and subsequent chain elongation to the C23 skeleton of muscalure. A key patent from 1976, US3994896A, describes the use of sulfonate esters of this compound in the synthesis of insect attractants, highlighting its industrial relevance early on.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its basic properties can be inferred from its structure and data on analogous compounds. A constitutional isomer, (Z)-Non-6-en-1-yn-4-ol, has a reported CAS number of 94088-14-9. The properties of the target molecule, this compound, are summarized in the table below, based on computational models and data from related structures.

PropertyValue (Predicted)
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid (Expected)
Boiling Point Not available
Density Not available
Solubility Insoluble in water; soluble in organic solvents
CAS Number Not available for this specific isomer

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available materials. The following is a representative experimental protocol based on established organometallic and organic chemistry principles, designed to yield the target compound.

3.1. Materials and Methods

  • Starting Materials: 1-hexyne, 3-bromo-1-propanol, n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus, standard glassware for organic synthesis.

3.2. Procedure

  • Lithiation of 1-hexyne: To a solution of 1-hexyne (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour.

  • Alkylation: A solution of 3-bromo-1-propanol (1.1 eq) in anhydrous THF is added dropwise to the lithium hexynilide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

3.3. Expected Yield and Spectroscopic Data

  • Yield: The expected yield for this synthesis is typically in the range of 60-80%.

  • Spectroscopic Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the terminal methyl group, methylene protons adjacent to the triple and double bonds, protons of the double bond, and the methylene protons adjacent to the hydroxyl group, as well as the hydroxyl proton.

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the nine distinct carbon atoms in the molecule, including the acetylenic carbons, vinylic carbons, and the carbon bearing the hydroxyl group.

    • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns.

Biological Function: Olfactory Signaling of Muscalure

This compound serves as a precursor to (Z)-9-tricosene (muscalure), the primary sex pheromone of the female housefly. Muscalure plays a critical role in mediating chemical communication and initiating mating behavior in male houseflies. The detection of this pheromone occurs through a sophisticated olfactory signaling pathway located in the antennae of the male fly.

4.1. Pheromone Detection and Signal Transduction

The process begins with the diffusion of muscalure molecules through pores in the sensilla of the housefly's antenna. The hydrophobic pheromone molecule is then captured and solubilized by Odorant-Binding Proteins (OBPs) present in the sensillar lymph. These OBPs transport the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) . The binding of the pheromone to its specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This influx of ions depolarizes the ORN, generating an action potential that is transmitted to the antennal lobe of the fly's brain. The brain then processes this signal, leading to a behavioral response, such as upwind flight towards the pheromone source and initiation of courtship.

Diagram: Olfactory Signaling Pathway of Muscalure in the Housefly

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Brain Pheromone Muscalure ((Z)-9-Tricosene) Pore Sensillar Pore Pheromone->Pore OBP Odorant-Binding Protein (OBP) Pore->OBP Diffusion OBP_Pheromone OBP-Pheromone Complex OBP->OBP_Pheromone Binding OR Olfactory Receptor (OR) OBP_Pheromone->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transmission Behavior Mating Behavior Antennal_Lobe->Behavior Signal Processing

Caption: General workflow of muscalure detection in the housefly antenna.

Conclusion

This compound, while not a naturally occurring pheromone itself, holds a significant place in the history and practical application of insect chemical ecology. Its role as a key synthetic intermediate for muscalure underscores the importance of strategic organic synthesis in developing sustainable pest management tools. The detailed understanding of its synthesis, coupled with the knowledge of the biological pathways it ultimately influences, provides a powerful platform for researchers and professionals in the development of novel and effective insect control agents. Further research into the specific properties and alternative synthetic routes for this and related compounds will continue to be a valuable endeavor.

Navigating the Chemical Landscape of Non-4-en-6-yn-1-ol: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and reactivity of non-4-en-6-yn-1-ol, a polyfunctionalized organic molecule with significant potential in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the unique chemical properties of enyne alcohols. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related compounds and fundamental principles of organic chemistry to predict its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound is a nine-carbon chain containing a primary alcohol at one end, a carbon-carbon double bond at the 4-position, and a terminal carbon-carbon triple bond at the 6-position. This unique arrangement of functional groups dictates its chemical personality, offering multiple sites for synthetic modification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular FormulaC₉H₁₄O-
Molecular Weight138.21 g/mol [Calculated][1]
AppearanceColorless to pale yellow liquid (predicted)[General properties of similar compounds]
Boiling Point~180-200 °C (at atmospheric pressure, predicted)[Extrapolation from similar enyne alcohols]
SolubilitySparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane)[General solubility of alcohols and hydrocarbons]
pKa (hydroxyl proton)~16-17 (predicted)[Typical pKa of primary alcohols][2]
pKa (alkynyl proton)~25 (predicted)[Typical pKa of terminal alkynes]

Stability Profile

The stability of this compound is influenced by its unsaturated nature and the presence of the hydroxyl group. The following sections outline its predicted stability under various conditions.

Thermal Stability

Enyne moieties can be susceptible to thermal decomposition. While specific data for this compound is unavailable, complex polyenynes are known to be thermally sensitive.[3][4] Decomposition at elevated temperatures could proceed through various pathways, including isomerization, cyclization, and polymerization. It is predicted that decomposition may become significant at temperatures above 100-120 °C, although this is an estimate.

Photochemical Stability

Compounds containing conjugated or proximal π-systems, such as enynes, are often photochemically active. Enyne alcohols have been shown to undergo photocyclization and fragmentation upon irradiation with UV light.[5][6][7][8] This suggests that this compound is likely to be unstable under prolonged exposure to ultraviolet radiation and should be stored in amber vials or in the dark.

pH Stability

The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In the presence of strong acids, the alcohol can be protonated to form an oxonium ion, which is a good leaving group. This can facilitate dehydration to form a more conjugated enyne system or other rearrangement products.[9] The double and triple bonds are also susceptible to acid-catalyzed hydration.

  • Basic Conditions: The terminal alkyne has a weakly acidic proton that can be removed by a strong base (pKa ~25). The resulting acetylide is a potent nucleophile. The primary alcohol is also weakly acidic (pKa ~16-17) and can be deprotonated by strong bases to form an alkoxide.[2] While generally stable in mild base, strong basic conditions could lead to deprotonation and subsequent reactions.

Table 2: Predicted Stability of this compound under Stress Conditions (Illustrative)

ConditionPredicted OutcomePotential Degradants
High Temperature (>120 °C)DecompositionIsomers, cyclized products, polymers
UV Irradiation (e.g., 365 nm)DecompositionPhotocyclized products, fragmentation products
Strong Acid (e.g., pH < 2)DecompositionDienes, ethers, hydration products
Strong Base (e.g., pH > 12)DeprotonationAcetylide, alkoxide

Reactivity Profile

The rich functionality of this compound provides a versatile platform for a wide range of chemical transformations.

Reactions of the Alcohol Group
  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[10] Stronger oxidizing agents, such as potassium permanganate or chromic acid, will likely oxidize it further to a carboxylic acid.[11][12]

  • Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted to a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions.

  • Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.

Reactions of the Alkene and Alkyne Groups
  • Addition Reactions: The double and triple bonds can undergo a variety of addition reactions, including:

    • Hydrogenation: Catalytic hydrogenation can reduce the alkyne and alkene. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst, while reduction to a trans-alkene can be accomplished with sodium in liquid ammonia. Complete hydrogenation will yield nonan-1-ol.

    • Hydrohalogenation: Addition of HX (e.g., HBr, HCl) will proceed according to Markovnikov's rule at the double bond. Addition to the alkyne can also occur.

    • Hydration: Acid-catalyzed hydration of the alkyne would be expected to yield a ketone (via an enol intermediate), while hydroboration-oxidation would yield an aldehyde from the terminal alkyne.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) under harsh conditions can cleave the double and triple bonds, yielding smaller carboxylic acids and aldehydes.

Reactions of the Terminal Alkyne
  • Acidity: The terminal proton can be removed by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide. This can then be used in carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds.

  • Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the stability and reactivity of this compound.

Stability Testing Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.

  • Sample Preparation: Prepare solutions of this compound of known concentration in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in controlled temperature chambers.

    • Photostability: Expose samples to a calibrated light source (e.g., xenon lamp) that mimics the UV-Vis spectrum of sunlight.

    • pH Stress: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.

  • Time Points: Withdraw aliquots of the samples at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a UV detector to quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare solutions of This compound thermal Thermal Stress (40, 60, 80°C) prep->thermal photo Photostability (UV-Vis light) prep->photo ph pH Stress (pH 2, pH 12) prep->ph sampling Sample at time points (0, 24, 48h...) thermal->sampling photo->sampling ph->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms kinetics Determine degradation kinetics and half-life hplc->kinetics

Figure 1. Experimental workflow for stability testing.

Reactivity Screening Protocol: Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane for PCC, acetone for Jones reagent).

  • Reagent Addition:

    • For Aldehyde Synthesis: Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.

    • For Carboxylic Acid Synthesis: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, quench the reaction (e.g., with isopropanol for Jones reagent) and perform an appropriate aqueous workup.

  • Purification and Characterization: Purify the product by column chromatography and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Hypothetical Biological Interaction

While there is no specific biological data for this compound, its structure as a primary alcohol suggests it could potentially interact with metabolic enzymes. For instance, it could be a substrate for alcohol dehydrogenase (ADH) or cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics.

signaling_pathway cluster_cell Hepatocyte (Liver Cell) NEOL This compound ADH Alcohol Dehydrogenase (ADH) NEOL->ADH Oxidation Aldehyde Non-4-en-6-yn-1-al (Aldehyde Intermediate) ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Oxidation CarboxylicAcid Non-4-en-6-ynoic Acid (Carboxylic Acid Metabolite) ALDH->CarboxylicAcid Excretion Further Metabolism & Excretion CarboxylicAcid->Excretion

References

Methodological & Application

Application Note: A Proposed Synthesis of Non-4-en-6-yn-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-4-en-6-yn-1-ol is a polyunsaturated alcohol containing both a double and a triple bond, making it a potentially valuable building block in organic synthesis. Its unique structure offers multiple points for further functionalization, rendering it an attractive intermediate for the synthesis of complex natural products, novel pharmaceutical agents, and advanced materials. This document outlines a detailed, proposed protocol for the synthesis of this compound, designed for researchers in academia and the pharmaceutical industry. The proposed synthesis is a two-step process involving the formation of a Grignard reagent and its subsequent addition to an yn-al.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a convergent synthesis that joins two smaller fragments. The key steps are:

  • Preparation of the Grignard Reagent: Formation of pent-4-en-1-ylmagnesium bromide from 5-bromo-1-pentene.

  • Preparation of the Aldehyde: Oxidation of commercially available propargyl alcohol to prop-2-ynal.

  • Carbon-Carbon Bond Formation: Nucleophilic addition of the Grignard reagent to prop-2-ynal to form the target molecule.

This approach is designed to be efficient and utilize readily available starting materials.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of Pent-4-en-1-ylmagnesium bromide (Grignard Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 5-bromo-1-pentene (1.0 eq) in the anhydrous solvent.

  • Add a small amount of the 5-bromo-1-pentene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining 5-bromo-1-pentene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution of the Grignard reagent is used directly in the next step.

Step 2: Synthesis of Prop-2-ynal

Caution: Prop-2-ynal is volatile and unstable. It should be prepared fresh and used immediately.

  • To a round-bottom flask equipped with a magnetic stirrer, add a solution of propargyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or acetone.

  • Add activated manganese dioxide (MnO2, 5-10 eq) portion-wise to the solution.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with the solvent.

  • The resulting filtrate containing prop-2-ynal is used immediately in the next step without further purification.

Step 3: Synthesis of this compound

  • Cool the freshly prepared solution of prop-2-ynal from Step 2 to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent solution from Step 1 via a cannula or dropping funnel to the cold aldehyde solution with vigorous stirring.

  • Maintain the reaction temperature at -78 °C for 1 hour after the addition is complete.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. Yields are estimates based on typical reactions of this type.

StepReactantMolar Eq.ProductTheoretical Yield
15-bromo-1-pentene1.0Pent-4-en-1-ylmagnesium bromide~90% (in solution)
2Propargyl alcohol1.0Prop-2-ynal~70-80% (used in situ)
3Prop-2-ynal1.0This compound60-70% (overall)
Pent-4-en-1-ylmagnesium bromide1.1

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Aldehyde Synthesis cluster_2 Step 3: Coupling and Final Product 5_bromo_1_pentene 5-bromo-1-pentene Mg_turnings Mg turnings, I2 (cat.) Anhydrous Ether/THF Grignard_reagent Pent-4-en-1-ylmagnesium bromide (in solution) Mg_turnings->Grignard_reagent Reaction coupling Grignard Addition -78 °C to rt Grignard_reagent->coupling propargyl_alcohol Propargyl alcohol MnO2 MnO2 Dichloromethane prop_2_ynal Prop-2-ynal (used in situ) MnO2->prop_2_ynal Oxidation prop_2_ynal->coupling workup Aqueous Workup (sat. NH4Cl) coupling->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Application Notes and Protocols for the Purification of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Non-4-en-6-yn-1-ol, a key intermediate in the synthesis of various organic molecules. The described techniques are designed to yield high-purity material suitable for sensitive downstream applications, including drug development and fine chemical synthesis.

Introduction

This compound is a polyunsaturated alcohol containing both a double and a triple bond, as well as a primary alcohol functional group. This combination of functional groups makes it a versatile building block but also presents challenges in purification due to potential isomerization, oxidation, or polymerization under harsh conditions. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following protocols describe three common and effective purification techniques: column chromatography, vacuum distillation, and recrystallization.

Data Presentation

The following tables summarize representative quantitative data for each purification technique, allowing for a comparative evaluation of their effectiveness. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental conditions and the impurity profile of the crude material.

Table 1: Comparison of Purification Techniques for this compound

ParameterColumn ChromatographyVacuum DistillationRecrystallization
Initial Purity (%) 858585
Final Purity (%) >9895-98>99
Typical Yield (%) 70-8580-9060-75
Scale mg to multi-gramgram to kgmg to multi-gram
Primary Impurities Removed Polar and non-polar byproductsNon-volatile impurities, saltsInsoluble impurities, isomers

Table 2: Key Parameters for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Loading Method Wet loading with minimal solvent
Typical Loading Capacity 1-5% of silica gel weight

Table 3: Key Parameters for Vacuum Distillation

ParameterValue
Estimated Boiling Point 70-80 °C at 1 mmHg
Apparatus Short-path distillation apparatus
Precautions Avoid excessive heating to prevent decomposition

Table 4: Key Parameters for Recrystallization

ParameterValue
Solvent System Diethyl ether / Hexane or Toluene / Hexane
Procedure Dissolve in minimum hot solvent, cool slowly
Inducing Crystallization Seeding with a pure crystal, scratching the flask

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly as the silica packs. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Equilibrate the column by running the starting eluent (e.g., 5% ethyl acetate in hexane) through the packed silica until the baseline is stable. Never let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) to elute the desired compound.

    • Collect fractions in test tubes or flasks.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Vacuum Distillation

Vacuum distillation is suitable for larger scale purification and for removing non-volatile impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the crude this compound and a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature of the vapor and the receiving flask.

    • Collect the fraction that distills at the expected boiling point range (estimated to be 70-80 °C at 1 mmHg).

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified this compound will be in the receiving flask.

Purification by Recrystallization

Recrystallization can provide very high purity material, provided a suitable solvent system can be found. This technique is effective for removing impurities that have different solubility profiles from the target compound.

Methodology:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., diethyl ether or toluene).

    • Add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude This compound col_chrom Column Chromatography start->col_chrom vac_dist Vacuum Distillation start->vac_dist recryst Recrystallization start->recryst analysis Purity Analysis (NMR, GC-MS) col_chrom->analysis vac_dist->analysis recryst->analysis product Pure This compound analysis->product column_chromatography_flow prep Prepare Silica Gel Column load Load Crude Product prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product signaling_pathway_placeholder Impure Impure Compound in Solution Cooling Slow Cooling Impure->Cooling Solubility Decreases Nucleation Crystal Nucleation Cooling->Nucleation Growth Crystal Growth Nucleation->Growth Impurity Exclusion Isolation Isolation of Pure Crystals Growth->Isolation Pure Purified Solid Isolation->Pure

Application Notes and Protocols: "Non-4-en-6-yn-1-ol" as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Non-4-en-6-yn-1-ol and related en-yn-ol compounds as versatile chemical intermediates. While specific literature on this compound is limited, this document extrapolates from well-established synthetic methodologies and the known reactivity of this class of molecules to provide practical guidance for its synthesis and application in research and development.

Introduction to En-yn-ol Intermediates

En-yn-ol scaffolds, characterized by the presence of alkene, alkyne, and alcohol functionalities within the same molecule, are valuable building blocks in organic synthesis. The unique arrangement of these functional groups allows for a wide range of selective transformations, making them key intermediates in the synthesis of complex natural products and pharmaceutically active compounds. This compound, with its nine-carbon backbone, represents a model compound for this class, offering multiple sites for chemical modification.

The primary route to synthesizing such compounds is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[1][2] This reaction is known for its mild conditions and tolerance of various functional groups, making it a robust method for preparing en-yn-ol intermediates.[1]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved via a Sonogashira coupling between a suitable vinyl bromide and a terminal alkynyl alcohol. A plausible synthetic route is the coupling of (E/Z)-1-bromo-1-pentene with but-3-yn-1-ol.

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from established Sonogashira coupling methodologies.[2]

Materials:

  • (E/Z)-1-bromo-1-pentene

  • But-3-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (THF or DMF) and freshly distilled triethylamine (2.0 eq).

  • To the stirring solution, add (E/Z)-1-bromo-1-pentene (1.0 eq).

  • Finally, add but-3-yn-1-ol (1.2 eq) dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (40-50 °C) to facilitate the reaction. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether or ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

Quantitative Data

The following table summarizes expected data for the synthesis of a representative en-yn-ol compound based on typical literature values for Sonogashira couplings.

ParameterExpected ValueNotes
Yield 60-90%Highly dependent on substrate purity, catalyst quality, and reaction conditions.
Purity (post-column) >95%As determined by ¹H NMR and GC-MS.
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)
~5.4-6.2 (m, 2H)-CH=CH-Coupling constants will differ for E and Z isomers.
~4.2 (t, 2H)-CH₂-OH
~2.4 (m, 2H)-C≡C-CH₂-
~2.1 (q, 2H)=CH-CH₂-
~1.0 (t, 3H)-CH₃
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)
~140, ~110-CH=CH-
~90, ~80-C≡C-
~62-CH₂-OH
IR (thin film, cm⁻¹)
~3350 (br)O-HAlcohol stretch
~2230 (w)-C≡C-Alkyne stretch
~1650 (m)-C=C-Alkene stretch
MS (EI)
m/z[M]+Molecular ion peak corresponding to the mass of this compound (C₉H₁₄O, MW: 138.21 g/mol ).

Applications in Synthetic Chemistry

This compound is a versatile intermediate for the synthesis of more complex molecules. The three functional groups can be selectively manipulated.

  • Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution.

  • Alkyne Group: The alkyne can undergo various reactions such as hydrogenation to an alkene or alkane, hydration to a ketone, or participate in cycloaddition reactions (e.g., "click" chemistry).

  • Alkene Group: The alkene can be hydrogenated, halogenated, or participate in metathesis reactions.

The enyne moiety is particularly useful for constructing cyclic systems through intramolecular reactions. For example, enyne metathesis can be used to form diene-containing rings, a common structural motif in natural products.

Example Application: Intermediate in the Total Synthesis of Laulimalide

The total synthesis of the marine natural product Laulimalide, a potent microtubule-stabilizing agent, has been accomplished using en-yn-ol containing fragments.[3][4] Although a different en-yn-ol was used, the principles of its application are relevant. An intramolecular ruthenium-catalyzed alkene-alkyne coupling of a complex enyne was a key step in forming the macrocyclic core of the molecule.[3] This highlights the power of the en-yn-ol scaffold in advanced organic synthesis.

Visualizations

Diagram 1: General Workflow for the Synthesis and Derivatization of this compound

G cluster_synthesis Synthesis cluster_derivatization Potential Derivatizations Vinyl Halide Vinyl Halide Sonogashira Coupling Sonogashira Coupling Vinyl Halide->Sonogashira Coupling Alkynyl Alcohol Alkynyl Alcohol Alkynyl Alcohol->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Oxidation Oxidation This compound->Oxidation Cyclization Cyclization This compound->Cyclization Functionalization Functionalization This compound->Functionalization Aldehyde/Acid Aldehyde/Acid Oxidation->Aldehyde/Acid Cyclic Product Cyclic Product Cyclization->Cyclic Product Further Intermediates Further Intermediates Functionalization->Further Intermediates Drug Discovery Pipeline Drug Discovery Pipeline Cyclic Product->Drug Discovery Pipeline Further Intermediates->Drug Discovery Pipeline

Caption: Synthetic workflow for this compound and its potential applications.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling Reaction

G cluster_copper Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-C≡C-R' R-Pd(II)-C≡C-R' Transmetalation->R-Pd(II)-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' Cu-C≡C-R'->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln R-C≡C-R' R-C≡C-R' Reductive Elimination->R-C≡C-R' H-C≡C-R' H-C≡C-R' CuI, Base CuI, Base H-C≡C-R'->CuI, Base CuI, Base->Cu-C≡C-R'

Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for Non-4-en-6-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Non-4-en-6-yn-1-ol is not a readily available commercial compound, and specific literature on its synthesis and applications is limited. The following application notes and protocols are based on the known reactivity of en-yn-ol scaffolds and general principles of organic synthesis. These are intended to serve as a guide for researchers interested in the potential applications of this and similar molecules.

Introduction

This compound is a polyfunctionalized unsaturated alcohol containing a primary alcohol, an isolated double bond, and a terminal triple bond. The unique arrangement of these functional groups makes it a potentially versatile building block in organic synthesis. The alcohol moiety allows for derivatization or can act as a directing group, while the alkene and alkyne groups are reactive sites for a variety of transformations, including additions, cyclizations, and cross-coupling reactions. En-yn-ol structures are particularly valuable as precursors for the synthesis of complex carbo- and heterocyclic systems through cascade reactions.[1][2]

Potential Synthetic Routes

A plausible retrosynthetic analysis of this compound suggests a convergent approach. A key disconnection can be made between C5 and C6, pointing to a nucleophilic acetylide and an electrophilic epoxide or a related 5-carbon synthon. An alternative route involves the coupling of a 4-carbon aldehyde with a 5-carbon organometallic reagent.

A practical synthetic approach could involve the reaction of an organometallic derivative of pent-1-yne with a protected 4-bromo-1-butanol, followed by deprotection. A more direct, albeit potentially lower-yielding, method would be the reaction of a Grignard reagent derived from a 4-halo-but-1-ene with a protected propargyl alcohol derivative.

A representative synthesis is outlined below:

Synthesis_of_Non_4_en_6_yn_1_ol propargyl_alcohol Propargyl alcohol DHP DHP, p-TsOH propargyl_alcohol->DHP Protection THP_ether THP-protected propargyl alcohol DHP->THP_ether nBuLi 1. n-BuLi, THF, -78 °C THP_ether->nBuLi Alkylation allyl_bromide 2. Allyl bromide nBuLi->allyl_bromide intermediate Intermediate En-yne allyl_bromide->intermediate deprotection p-TsOH, MeOH intermediate->deprotection Deprotection product This compound deprotection->product

Caption: Plausible synthetic route to this compound.

Applications in Organic Synthesis

The trifunctional nature of this compound opens up numerous possibilities for its application in the synthesis of complex molecules.

Precursor for Heterocyclic Synthesis

En-yn-ols are excellent substrates for metal-catalyzed cascade cyclizations to form various heterocyclic scaffolds, which are common motifs in pharmaceuticals and natural products.[1][2] For instance, under gold or platinum catalysis, this compound could potentially undergo a cycloisomerization reaction to furnish a dihydropyran ring system.

Precursor for Carbocyclic Systems

The en-yne moiety can participate in a variety of cycloaddition reactions. For example, a Pauson-Khand reaction could be employed to construct a bicyclic cyclopentenone structure, a valuable intermediate in natural product synthesis.

Cross-Coupling Reactions

The terminal alkyne is amenable to Sonogashira coupling with aryl or vinyl halides, allowing for the introduction of further complexity. Similarly, the alkene can participate in Heck or Suzuki couplings, although the terminal alkyne would likely need to be protected.

Experimental Protocols

The following are hypothetical but plausible experimental protocols for the synthesis and a key reaction of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of a structurally similar compound, 6,6-dimethylhept-1-en-4-yn-3-ol.[3]

Reaction Scheme:

Materials:

  • Pent-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pent-1-yne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the protected en-yn-ol.

  • Dissolve the purified intermediate in MeOH, add a catalytic amount of p-TsOH, and stir at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and remove the MeOH in vacuo.

  • Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1-8Lithium pentynilide4-Bromo-1-(THP-oxy)butaneTHF-78 to 251275
9-12Protected en-yn-olp-TsOHMeOH25490
Protocol 2: Gold-Catalyzed Cycloisomerization

This protocol is based on general procedures for the gold-catalyzed cyclization of en-yn-ols.[4]

Reaction Scheme:

Materials:

  • This compound

  • (Ph₃P)AuCl

  • AgOTf

  • Anhydrous dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of (Ph₃P)AuCl (0.05 eq) and AgOTf (0.05 eq) in anhydrous DCM under an inert atmosphere, stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

ReactantCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compound5DCM25285

Signaling Pathways and Logical Relationships

The primary utility of this compound in a drug development context would be as a synthetic intermediate rather than a bioactive molecule itself. The logical workflow for its use is depicted below.

Workflow start Simple Precursors synthesis Synthesis of This compound start->synthesis intermediate This compound synthesis->intermediate cyclization Cascade Cyclization / Functionalization intermediate->cyclization scaffold Complex Scaffold (e.g., Heterocycle) cyclization->scaffold derivatization Further Derivatization scaffold->derivatization drug_candidate Potential Drug Candidate derivatization->drug_candidate

Caption: Workflow for the use of this compound in drug discovery.

References

Application Notes and Protocols for Non-4-en-6-yn-1-ol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving Non-4-en-6-yn-1-ol, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis, oxidation, and cyclization of this enynol, offering pathways to complex molecular architectures relevant to drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. A plausible route involves the coupling of a C6 acetylenic fragment with a C3 electrophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Butyn-1-ol

  • n-Butyllithium (n-BuLi) in hexanes

  • (E)-1-Chloro-2-iodoethene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Lithiation of 3-Butyn-1-ol: To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Coupling Reaction: To the solution from step 1, add a solution of (E)-1-chloro-2-iodoethene (1.2 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Sonogashira Coupling: To the crude product from step 2, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), CuI (0.03 eq), and Et₃N (2.0 eq) in anhydrous Et₂O. Bubble acetylene gas through the solution for 15 minutes. Then, add propionaldehyde (1.5 eq) and stir at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactant Equivalents Molecular Weight ( g/mol )
3-Butyn-1-ol1.070.09
n-Butyllithium1.164.06
(E)-1-Chloro-2-iodoethene1.2188.42
Propionaldehyde1.558.08

Table 1: Stoichiometry for the synthesis of this compound.

Oxidation of this compound to Non-4-en-6-yn-1-al

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, Non-4-en-6-yn-1-al, using a mild oxidizing agent such as Dess-Martin periodinane (DMP).

Experimental Protocol: Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add DMP (1.5 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Non-4-en-6-yn-1-al.

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
1Dess-Martin PeriodinaneDCM0 to rt2.585-95
2PCCDCMrt470-80
3Swern OxidationDCM-78 to rt380-90

Table 2: Comparison of oxidation conditions for this compound.

Intramolecular Pauson-Khand Reaction of this compound

The intramolecular Pauson-Khand reaction (PKR) of this compound provides a powerful method for the construction of a bicyclic cyclopentenone core. This [2+2+1] cycloaddition involves the alkene, alkyne, and a carbon monoxide source, typically mediated by a cobalt catalyst.[1][2] The reaction's intramolecular nature often leads to high selectivity.[2]

Reaction Workflow

pauson_khand_workflow cluster_start Starting Material Preparation cluster_reaction Pauson-Khand Reaction cluster_workup Work-up and Purification cluster_product Product start This compound reaction Co₂(CO)₈, CO (1 atm) DCE, 80 °C start->reaction Reactant workup Quench with air Silica gel chromatography reaction->workup Crude Product product Bicyclic Cyclopentenone workup->product Purified Product

Pauson-Khand Reaction Workflow

Experimental Protocol: Intramolecular Pauson-Khand Reaction

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Carbon monoxide (CO) gas

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Complex Formation: To a solution of this compound (1.0 eq) in anhydrous DCE, add Co₂(CO)₈ (1.1 eq) under an inert atmosphere. Stir the mixture at room temperature for 2 hours.

  • Cycloaddition: Heat the reaction mixture to 80 °C under a CO atmosphere (1 atm, balloon) and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, expose the reaction to air for 1 hour to decompose the excess cobalt carbonyl. Filter the mixture through a pad of Celite, washing with DCM.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the bicyclic cyclopentenone.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1Co₂(CO)₈DCE801465-75
2Mo(CO)₆Toluene1102440-50
3[Rh(CO)₂Cl]₂Toluene901870-80

Table 3: Comparison of catalysts for the intramolecular Pauson-Khand reaction.

Gold-Catalyzed Intramolecular Cyclization of this compound

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in promoting the cycloisomerization of enynols.[3][4] The soft Lewis acidity of gold activates the alkyne towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of various cyclic ethers.[3]

Signaling Pathway Diagram

gold_cyclization_pathway cluster_activation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Au_cat Au(I) Catalyst Active_Au [Au(I)]⁺ Au_cat->Active_Au Ag_cocat Ag(I) Co-catalyst Ag_cocat->Active_Au Enynol This compound Au_alkyne_complex Gold-Alkyne π-Complex Enynol->Au_alkyne_complex Coordination Cyclization Intramolecular Nucleophilic Attack Au_alkyne_complex->Cyclization 5-exo-dig or 6-endo-dig Vinyl_gold Vinyl-Gold Intermediate Cyclization->Vinyl_gold Protodemetalation Protodemetalation Vinyl_gold->Protodemetalation Protodemetalation->Active_Au Catalyst Regeneration Product Cyclic Ether Protodemetalation->Product

Gold-Catalyzed Cyclization Pathway

Experimental Protocol: Gold-Catalyzed Cyclization

Materials:

  • This compound

  • Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄)

  • Anhydrous dichloromethane (DCM)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve Ph₃PAuCl (0.05 eq) and AgBF₄ (0.05 eq) in anhydrous DCM. Stir for 10 minutes at room temperature.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous DCM to the catalyst mixture. Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a short pad of Celite, washing with DCM.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclic ether product.

Entry Gold Catalyst Co-catalyst Solvent Time (h) Yield (%)
1Ph₃PAuClAgBF₄DCM285-95
2IPrAuClAgOTfDCE380-90
3AuCl₃NoneMeCN660-70

Table 4: Comparison of conditions for gold-catalyzed cyclization of this compound.

These protocols and data provide a foundation for the application of this compound in synthetic strategies. The choice of reaction pathway and conditions will depend on the desired molecular architecture and the specific goals of the research or drug development program. Further optimization may be required for specific substrates and scales.

References

Application Notes and Protocols: Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Non-4-en-6-yn-1-ol is a sparsely documented compound in scientific literature. The following protocols, data, and applications are based on established principles of organic chemistry and extrapolations from related enyne alcohol structures. These notes are intended to serve as a guiding framework for the synthesis, characterization, and potential application of this molecule.

Introduction

This compound is a polyfunctionalized unsaturated alcohol containing a nine-carbon chain with a primary alcohol at position 1, a carbon-carbon double bond (ene) at position 4, and a carbon-carbon triple bond (yne) at position 6. The strategic placement of these three distinct functional groups—a hydroxyl group, an alkene, and an alkyne—makes it a potentially valuable and versatile building block in organic synthesis and medicinal chemistry. The non-conjugated arrangement of the double and triple bonds influences its electronic properties and reactivity compared to conjugated enynols. This document provides a proposed synthetic protocol, predicted physicochemical properties, and potential research applications for this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol Calculated based on the molecular formula.[1]
IUPAC Name This compound
Appearance Predicted to be a colorless to pale yellow liquidBased on similar unsaturated alcohols.
Boiling Point Not determinedExpected to be higher than shorter-chain analogs like Hept-4-en-6-yn-1-ol.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, DCM)Typical for medium-chain alcohols.
Hydrogen Bond Donor Count 1From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count 1From the oxygen atom.[1]
Rotatable Bond Count 5[1]

Experimental Protocols

Proposed Synthesis via Sonogashira Coupling

The synthesis of enynes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2][3][4] This protocol outlines a hypothetical, two-step synthesis of this compound.

Step 1: Synthesis of Hept-4-en-1-ol from a protected 4-pentyn-1-ol and a vinyl halide. This would be followed by deprotection. Step 2: A more direct conceptual approach involves coupling a suitable vinyl halide with a terminal alkyne alcohol. A plausible route is the Sonogashira coupling of a protected 4-pentyn-1-ol with a vinyl halide, followed by coupling with another suitable fragment and subsequent deprotection.

A more direct, albeit hypothetical, Sonogashira coupling protocol is presented below.

Protocol: Synthesis of this compound

Objective: To synthesize this compound by coupling a C4 vinyl component with a C5 alkyne alcohol component.

Materials:

  • 1-Bromo-but-2-ene

  • Pent-4-yn-1-ol

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pent-4-yn-1-ol (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: To the solution, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide (0.1 eq), and the amine base (2.0 eq).

  • Substrate Addition: Slowly add 1-bromo-but-2-ene (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthesis workflow for this compound.

Protocol for Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[5][6][7]

Protocol: Characterization of this compound

Objective: To confirm the structure and assess the purity of the synthesized compound.

Methods & Expected Results:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene protons, distinct signals for the vinylic protons around 5.5-6.0 ppm, and a signal for the alcohol proton (which can be exchanged with D₂O).[7][8] The protons on the carbons adjacent to the alcohol will appear as a characteristic triplet.

    • ¹³C NMR: Expected signals would include peaks in the aliphatic region for the sp³ carbons, two peaks in the olefinic region (~120-140 ppm) for the sp² carbons of the double bond, two peaks in the alkynyl region (~70-90 ppm) for the sp carbons of the triple bond, and a peak for the carbon attached to the hydroxyl group (~60-70 ppm).

  • Mass Spectrometry (MS):

    • Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Expected Result: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular weight of the compound (m/z ≈ 138.21). Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration.[8]

  • Infrared (IR) Spectroscopy:

    • Technique: Analyze a thin film of the liquid sample.

    • Expected Result: Characteristic absorption bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (sp³, sp², sp), C≡C stretch (~2100-2200 cm⁻¹, may be weak), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

Caption: Standard workflow for chemical structure characterization.

Potential Applications and Derivatization

The unique combination of functional groups in this compound opens up numerous possibilities for its use in research and development.

  • Synthetic Building Block: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to synthesize triazole-containing compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkene is available for reactions such as hydrogenation, epoxidation, or metathesis.

  • Drug Development: Enyne moieties are present in some natural products and biologically active compounds. This molecule could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The different functional groups allow for the systematic modification of the structure to explore structure-activity relationships (SAR).

  • Materials Science: As a bifunctional monomer, it could potentially be used in polymerization reactions to create novel polymers with unique properties derived from the alkene and alkyne functionalities.

G cluster_apps Potential Derivatization Pathways main This compound click Click Chemistry (e.g., CuAAC) main->click Alkyne oxidation Oxidation main->oxidation Alcohol ester Esterification main->ester Alcohol epox Epoxidation main->epox Alkene hydro Hydrogenation main->hydro Alkene/Alkyne triazole Triazole Derivative click->triazole aldehyde En-yn-al oxidation->aldehyde ester_prod Ester Derivative ester->ester_prod epoxide Epoxide epox->epoxide alkane Nonan-1-ol hydro->alkane

Caption: Potential chemical transformations of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suitable analytical methodologies for the identification, quantification, and characterization of Non-4-en-6-yn-1-ol . The protocols outlined below are based on established analytical principles for unsaturated long-chain alcohols and can be adapted for specific research and development needs.

Introduction

This compound is an unsaturated alcohol containing both a double and a triple bond. Its structure presents unique analytical challenges requiring specific chromatographic and spectroscopic techniques for accurate characterization. These notes detail recommended methods for gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic analysis (NMR and MS) of this compound.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. To improve its volatility and chromatographic behavior, derivatization is highly recommended.

Data Presentation: Predicted GC Parameters

ParameterMethod 1: UnderivatizedMethod 2: TFA DerivatizationMethod 3: TMS Derivatization
Column 5% Phenyl Methylpolysiloxane15% EGSS-X5% SE-30
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film5 ft x 1/8 in5 ft x 1/8 in
Injector Temperature 250 °C250 °C250 °C
Oven Program 80 °C (2 min), ramp to 250 °C at 10 °C/min130 °C Isothermal190 °C Isothermal
Carrier Gas Helium, 1 mL/minHelium, 30 mL/minHelium, 30 mL/min
Detector FID / MSFID / MSFID / MS
Detector Temperature 280 °C265 °C265 °C
Expected Retention Time Later eluting, potential for peak tailingShorter retention time, improved peak shapeShorter retention time, improved peak shape
Derivatizing Agent NoneTrifluoroacetic Anhydride (TFAA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Experimental Protocols

Protocol 2.1: Sample Preparation for GC Analysis (TFA Derivatization)

  • To 1 mg of this compound in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane).

  • Add 20 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC injection.

Protocol 2.2: GC-MS Analysis

  • Set up the GC-MS system according to the parameters in the table above.

  • Inject 1 µL of the prepared sample.

  • Acquire data in full scan mode to identify the compound and its fragmentation pattern.

  • For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity.

Workflow for GC Analysis

GC_Workflow Sample This compound Sample Derivatization Derivatization (e.g., TFAA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Gas Chromatography analysis workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For UV detection of this compound, which lacks a strong chromophore, derivatization is necessary.

Data Presentation: Predicted HPLC Parameters

ParameterMethod 1: Underivatized (RI Detection)Method 2: Phthalic Anhydride Derivatization (UV Detection)
Column Ion Exclusion ColumnC8 or C18
Column Dimensions 300 mm x 7.8 mm ID150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic: 0.005 N H₂SO₄Gradient: Acetonitrile/Water
Flow Rate 0.6 mL/min1.0 mL/min
Column Temperature Ambient30 °C
Detector Refractive Index (RI)UV-Vis Diode Array Detector (DAD)
Wavelength N/A~275 nm (for phthalate ester)
Injection Volume 20 µL10 µL
Derivatizing Agent NonePhthalic Anhydride

Experimental Protocols

Protocol 3.1: Sample Preparation for HPLC Analysis (Phthalic Anhydride Derivatization)

  • Dissolve 1 mg of this compound in 1 mL of 1,4-dioxane.

  • Add 10 mg of phthalic anhydride and a catalytic amount of a suitable base (e.g., pyridine).

  • Heat the mixture at 80 °C for 1 hour.

  • After cooling, dilute the sample with the mobile phase for HPLC injection.

Protocol 3.2: HPLC-UV Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the gradient program to elute the derivatized analyte.

  • Monitor the chromatogram at the specified wavelength.

Workflow for HPLC Analysis

HPLC_Workflow Sample This compound Sample Derivatization Derivatization (Phthalic Anhydride) Sample->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/RI Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: High-Performance Liquid Chromatography workflow.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

PositionPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
1 (-CH₂OH)~3.6 (t)~62
2 (-CH₂-)~1.6 (quintet)~32
3 (-CH₂-)~2.2 (q)~28
4 (=CH-)~5.5 (dt)~110
5 (=CH-)~5.8 (dt)~140
6 (-C≡)-~80
7 (≡C-)~1.8 (s)~85
8 (-CH₂-)~1.4 (sextet)~22
9 (-CH₃)~0.9 (t)~13

Experimental Protocol 4.1: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Data Presentation: Predicted Mass Spectral Data

IonPredicted m/zFragmentation Pathway
[M]⁺138Molecular Ion
[M-H₂O]⁺120Dehydration
[M-C₂H₅]⁺109Alpha-cleavage
[C₄H₅]⁺53Cleavage at the en-yne system

Experimental Protocol 4.2: Mass Spectrometry Analysis

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a GC or LC system.

  • Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Logical Relationship of Analytical Methods

Analytical_Strategy Compound This compound Purification Purification (e.g., Distillation, Prep-HPLC) Compound->Purification Purity_Assessment Purity Assessment (GC, HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purity_Assessment->Structural_Elucidation Quantification Quantification (GC-FID, HPLC-UV/RI) Purity_Assessment->Quantification

Caption: Integrated analytical strategy for characterization.

Application Notes and Protocols for Non-4-en-6-yn-1-ol and Related Polyacetylene Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the medicinal chemistry applications of "Non-4-en-6-yn-1-ol" is not currently available in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of the broader class of polyacetylene alcohols and enyne-containing compounds. These protocols provide a foundational framework for researchers to investigate the potential therapeutic properties of "this compound" and its analogs.

Introduction to Polyacetylene Alcohols in Medicinal Chemistry

Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2][3][4][5] Those containing a hydroxyl group are termed polyacetylene alcohols. This structural motif has been identified in numerous compounds isolated from terrestrial plants and marine organisms, which exhibit a wide range of significant biological activities.[2][5][6]

Potential Therapeutic Applications:

  • Anticancer Activity: Many polyacetylene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][8] Their proposed mechanisms often involve the induction of apoptosis.

  • Anti-inflammatory Effects: The structural similarities of some enyne derivatives with natural anti-inflammatory agents suggest their potential to modulate inflammatory pathways.[9][10][11][12][13][14] In vitro assays are commonly used for the initial screening of these properties.[15][16][17]

  • Neuroprotective Properties: Certain polyacetylenic alcohols have been shown to promote neurite outgrowth and may offer protective effects against neurodegenerative processes.[18][19][20]

  • Antimicrobial and Antifungal Activities: The polyacetylene scaffold is found in compounds with notable antibacterial and antifungal properties.[21][22][23][24][25]

Physicochemical Properties of this compound

While biological data is scarce, the basic chemical properties of "this compound" and its isomers are available and summarized below.

Property(Z)-Non-4-en-6-yn-1-ol(E)-Non-4-en-6-yn-1-ol
Molecular Formula C₉H₁₄OC₉H₁₄O
Molecular Weight 138.21 g/mol 138.21 g/mol
IUPAC Name (4Z)-non-4-en-6-yn-1-ol(4E)-non-4-en-6-yn-1-ol
PubChem CID 5362792Not available
Physical Description Predicted: LiquidPredicted: Liquid
Solubility Predicted: Soluble in organic solvents, sparingly soluble in waterPredicted: Soluble in organic solvents, sparingly soluble in water

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of "this compound" or related novel compounds.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to evaluate the potential of a test compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[26]

Materials:

  • Cancer cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol for In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[27][28]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound stock solution

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution (either 1% aqueous BSA or fresh hen's egg albumin) and 2.8 mL of PBS.

  • Compound Addition: Add 2 mL of varying concentrations of the test compound to the reaction mixture.

  • Control Preparation: Prepare a control group with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Workflow for Albumin Denaturation Assay

Albumin_Denaturation_Workflow cluster_setup Setup cluster_incubation Incubation & Denaturation cluster_analysis Analysis prep_reaction Prepare Reaction Mixture (Albumin + PBS) add_compound Add Test Compound prep_reaction->add_compound prep_control Prepare Control (with water) prep_reaction->prep_control incubate_37c Incubate at 37°C for 15 min add_compound->incubate_37c prep_control->incubate_37c heat_70c Heat at 70°C for 5 min incubate_37c->heat_70c cool_down Cool to Room Temperature heat_70c->cool_down read_absorbance Measure Absorbance (660 nm) cool_down->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

Protocol for In Vitro Neuroprotection Assessment

This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).[29][30][31][32]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

  • Test compound stock solution

  • MTT or similar viability assay reagents

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treatment (Optional): Pre-treat the cells with various concentrations of the test compound for 1-2 hours before adding the neurotoxin.

  • Neurotoxin Exposure: Add a known concentration of the neurotoxin to induce cell death. Include control wells (cells only, cells + neurotoxin, cells + test compound only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3.1 or another suitable method.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect.

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed_cells Seed Neuronal Cells adhere_24h Incubate 24h for Adhesion seed_cells->adhere_24h pretreat Pre-treat with Test Compound adhere_24h->pretreat add_neurotoxin Add Neurotoxin pretreat->add_neurotoxin incubate_24_48h Incubate for 24-48h add_neurotoxin->incubate_24_48h viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_24_48h->viability_assay analyze_data Calculate % Viability and Assess Neuroprotection viability_assay->analyze_data

Caption: General workflow for assessing the neuroprotective activity of a compound.

Conclusion and Future Directions

While "this compound" itself is an understudied molecule, its structural class of polyacetylene alcohols holds considerable promise in medicinal chemistry. The protocols outlined above provide a starting point for the systematic evaluation of its potential cytotoxic, anti-inflammatory, and neuroprotective activities. Further research should focus on the synthesis of "this compound" and its derivatives, followed by comprehensive in vitro screening. Promising lead compounds can then be advanced to more complex cellular and in vivo models to elucidate their mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for the Derivatization of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-4-en-6-yn-1-ol is a polyunsaturated aliphatic alcohol containing both a double and a triple bond, as well as a terminal primary alcohol functional group. This unique combination of functionalities makes it an intriguing scaffold for chemical modification and derivatization. The presence of the hydroxyl group allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These derivatives can be instrumental in various research and development applications, including their use as chemical probes to investigate biological pathways, as building blocks in the synthesis of more complex molecules, and in the development of novel therapeutic agents.

This document provides detailed application notes and protocols for several common derivatization methods applicable to this compound, focusing on esterification, silylation, and carbamate formation. These methods are widely used to modify the properties of alcohols, such as their volatility, stability, and biological activity.

Derivatization Methods

The primary alcohol group of this compound is amenable to a variety of derivatization reactions. The choice of method will depend on the desired properties of the final product and its intended application.

Esterification (Acylation)

Esterification of the primary alcohol with an acyl chloride or anhydride is a robust method to introduce a wide range of functional groups. This can be used to prepare esters with enhanced lipophilicity or to introduce a reporter group for analytical purposes.

General Reaction:

R-OH + (CH3)3SiCl -> R-O-Si(CH3)3 + HCl

R-OH + R'-N=C=O -> R-O-C(O)NHR'

Caption: Workflow for the esterification of this compound.

Signaling_Pathway_Application cluster_cell Cellular Environment Derivative Bioactive Derivative (e.g., Ester) Receptor Cell Surface Receptor Derivative->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Modulation

Caption: Conceptual signaling pathway modulation by a bioactive derivative.

Derivatization_Logic_Tree cluster_derivatives Derivatization Options cluster_applications Potential Applications Start This compound Ester Esterification (Acyl Halides) Start->Ester Silyl_Ether Silylation (TMSCl) Start->Silyl_Ether Carbamate Carbamate Formation (Isocyanates) Start->Carbamate App_Ester Prodrugs, Bioactive Probes Ester->App_Ester App_Silyl GC-MS Analysis, Protecting Group Silyl_Ether->App_Silyl App_Carbamate Pharmacological Screening Carbamate->App_Carbamate

Caption: Decision tree for derivatization and potential applications.

Application Notes and Protocols for Handling and Storage of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage documentation for "Non-4-en-6-yn-1-ol" is publicly available. The following information is extrapolated from data on analogous compounds, including unsaturated alcohols and enynes, and reflects general best practices for handling reactive and potentially hazardous organic compounds. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance.

Introduction

This compound is an organic molecule containing a primary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. This combination of functional groups suggests potential hazards, including flammability, reactivity, and the potential for peroxide formation. These application notes provide a guide for the safe handling and storage of this compound in a research and development setting.

Potential Hazards and Safety Summary

The primary hazards associated with this compound are inferred from its structure:

  • Flammability: Like many low-molecular-weight alcohols, it is expected to be a flammable liquid.[1][2][3][4][5][6][7] Its vapors can form explosive mixtures with air.[3][8]

  • Peroxide Formation: The presence of allylic and propargylic hydrogens increases the risk of peroxide formation upon exposure to air and light.[9][10][11][12][13] Peroxides can be shock-sensitive and explosive, especially upon concentration.[9][10]

  • Reactivity: The double and triple bonds make the molecule susceptible to various reactions, including polymerization, which could be initiated by peroxides.[10] It should be kept away from strong oxidizing agents.[2][3]

  • Toxicity: While specific toxicity data is unavailable, many volatile organic compounds are irritants and can have toxic effects upon inhalation, ingestion, or skin absorption.[1][2][14]

Quantitative Data Summary

As no specific experimental data for this compound was found, the following table provides estimated values and recommendations based on similar unsaturated alcohols.

PropertyEstimated Value / Recommendation
Physical State Liquid
Boiling Point Estimated to be in the range of 150-200 °C. Volatility is a concern.
Flash Point Likely to be in the flammable range (< 60 °C). Treat as a flammable liquid.[1][2]
Storage Temperature Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[6][7][15][16][17] Recommended temperature: 2-8 °C in a flammable-rated refrigerator.[16][17]
Incompatible Materials Strong oxidizing agents, acids, bases, and metals that can catalyze polymerization.[2][3][16][18]
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves (e.g., neoprene), lab coat, and in some cases, a face shield and respiratory protection.[1][2][4][5][6][8][19]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol outlines the steps for the safe dilution of this compound to a working concentration.

Materials:

  • This compound

  • Anhydrous, inhibitor-free solvent (e.g., diethyl ether, THF) - Note: Ensure the solvent itself is tested for peroxides.

  • Volumetric flasks and pipettes

  • Inert gas source (Nitrogen or Argon)

  • Appropriate PPE

Procedure:

  • Risk Assessment: Before starting, conduct a full risk assessment of the procedure, noting the flammability and potential for peroxide formation.

  • Work Area Preparation: Ensure the work is performed in a certified chemical fume hood.[1][20] Remove all ignition sources from the area.[3][5][6][7][8][16]

  • Peroxide Test: Before use, test the stock container of this compound for the presence of peroxides using peroxide test strips or the potassium iodide method.[12] If peroxides are present at a concentration >100 ppm, do not proceed and consult with a safety officer for disposal.

  • Inert Atmosphere: Purge all glassware (volumetric flask, pipette) with an inert gas (Nitrogen or Argon) to remove air.

  • Aliquotting: Under a gentle stream of inert gas, carefully withdraw the required volume of this compound using a clean, dry pipette.

  • Dilution: Add the aliquot of this compound to the volumetric flask containing the solvent. Dilute to the mark with the solvent.

  • Mixing: Cap the flask and invert several times to ensure homogeneity.

  • Storage of Solution: If the solution is to be stored, purge the headspace of the volumetric flask with inert gas before sealing. Store in a cool, dark place, and label with the date of preparation and a "peroxide-former" warning.[9][11][17]

  • Waste Disposal: Dispose of all waste, including pipette tips and any excess solution, in a designated hazardous waste container.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Prepare Work Area (Fume Hood, No Ignition Sources) PPE->WorkArea PeroxideTest Test for Peroxides WorkArea->PeroxideTest InertAtmosphere Use Inert Atmosphere (Nitrogen/Argon) PeroxideTest->InertAtmosphere If peroxides < 100 ppm Waste Dispose of Waste in Designated Containers PeroxideTest->Waste If peroxides > 100 ppm (Consult Safety Officer) Dispense Dispense Smallest Required Amount InertAtmosphere->Dispense Dilute Dilute in Appropriate Solvent Dispense->Dilute Store Store in Cool, Dark, Dry Place Dilute->Store Label Label with Dates (Received, Opened, Expiry) Store->Label InertHeadspace Purge Headspace with Inert Gas Label->InertHeadspace InertHeadspace->Waste

Caption: Workflow for Safe Handling of this compound.

G cluster_receipt Chemical Receipt cluster_storage_conditions Storage Conditions cluster_use Usage and Monitoring Receive Receive Chemical Date Date Container (Received) Receive->Date FlammableCabinet Flammable Cabinet Date->FlammableCabinet InertAtmosphere Inert Atmosphere Date->InertAtmosphere CoolDark Cool & Dark Date->CoolDark AwayFromOxidizers Away from Oxidizers Date->AwayFromOxidizers Open Open Container FlammableCabinet->Open InertAtmosphere->Open CoolDark->Open AwayFromOxidizers->Open DateOpen Date Container (Opened) Open->DateOpen TestPeroxides Test for Peroxides (Before each use and every 3 months) DateOpen->TestPeroxides

Caption: Storage and Monitoring Protocol for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Non-4-en-6-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Non-4-en-6-yn-1-ol. The information is based on established principles for enyne synthesis, primarily focusing on the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent method for synthesizing 1,3-enynes like this compound is the Sonogashira cross-coupling reaction.[1][2][3] This involves coupling a vinyl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst. For this compound, a plausible route is the coupling of a protected 3-butyn-1-ol with a 1-halopent-1-ene.

Q2: What are the primary factors that influence the reaction yield?

A2: Several factors critically affect the yield:

  • Catalyst System: The choice of palladium catalyst and ligands is crucial.

  • Reaction Conditions: Temperature, solvent, and the choice of base significantly impact the reaction rate and selectivity.[1]

  • Oxygen Exclusion: The reaction is highly sensitive to atmospheric oxygen, which can lead to unwanted side reactions.[1]

  • Purity of Reagents: The purity of starting materials, especially the terminal alkyne and vinyl halide, is essential for a clean reaction.

Q3: What are the most common and problematic side reactions?

A3: The most significant side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene impurity.[1][4] This is often promoted by the presence of oxygen and the copper co-catalyst. Other potential side reactions include decomposition of the starting materials or product under harsh conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Conversion

Q: My reaction shows no conversion to the desired product, with only starting materials visible on TLC/GC-MS. What are the likely causes?

A: This issue typically points to an inactive catalytic system. Here’s a checklist of potential problems and solutions:

  • Inactive Palladium Catalyst: The Pd(0) active species may not have formed or has decomposed.

    • Solution: Use a fresh, high-quality palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to Pd(0).[5]

  • Insufficient Base: The base is critical for deprotonating the terminal alkyne.

    • Solution: Ensure the base (commonly an amine like triethylamine or diisopropylamine) is dry and used in sufficient excess. Filtering the amine base through a plug of alumina just before use can improve results.[6]

  • Improper Solvent: The solvent must be appropriate for the reaction and thoroughly degassed.

    • Solution: Use dry, degassed solvents. THF or amine solvents are common.[6] For low-boiling reagents, ensure the reaction temperature does not exceed their boiling point or use a sealed reaction vessel.[6]

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: While many Sonogashira couplings run at room temperature, gently heating the reaction to 40-60°C can initiate the reaction.[1] Monitor for potential decomposition.

Issue 2: Significant Homocoupling Side Product

Q: I am observing a high yield of the diacetylene homocoupling product and a low yield of my target enyne. How can I suppress this side reaction?

A: Homocoupling is a common problem, often exacerbated by oxygen.

  • Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling.

    • Solution: Employ rigorous degassing techniques. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging the solvent and reaction mixture with an inert gas like argon or nitrogen for an extended period can help.[1]

  • Copper-Free Conditions: The copper(I) co-catalyst can promote homocoupling.

    • Solution: Consider a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst or ligand system and may need higher temperatures, but they eliminate the primary pathway for alkyne dimerization.[5][7]

Issue 3: Product Decomposition or Complex Mixture

Q: The reaction turns dark, and the final analysis shows a complex mixture of unidentifiable products. What could be wrong?

A: This suggests decomposition, which can be caused by several factors.

  • Excessive Heat: Enynes and polyunsaturated alcohols can be thermally unstable.

    • Solution: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider starting at room temperature and only gently heating if necessary.

  • Air Sensitivity: The product itself may be sensitive to air, light, or heat, leading to polymerization or decomposition.[8][9]

    • Solution: Ensure the reaction and workup are performed under an inert atmosphere and protect the reaction from light. Analyze the product promptly after purification.

Issue 4: Difficulty with Product Purification

Q: I am struggling to separate the this compound from residual starting materials and side products. What purification strategies are effective?

A: Purification of polar enynols can be challenging due to their similar polarity to byproducts.

  • Column Chromatography: This is the most common method.

    • Solution: Use a suitable stationary phase like silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Start with a low polarity eluent to remove nonpolar impurities and gradually increase the polarity to elute your product.

  • Liquid-Liquid Extraction: An initial workup can remove many impurities.

    • Solution: After quenching the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild acid (e.g., dilute NH₄Cl) can remove amine bases, while a brine wash can help remove water-soluble impurities.

Data Presentation: Reaction Condition Optimization

The following table provides an example of how different parameters in a Sonogashira coupling can be varied to optimize the yield for a generic enyne synthesis.

Entry Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (5)10Et₃NTHF2545High homocoupling observed.
2PdCl₂(PPh₃)₂ (5)10Et₃NTHF5065Improved yield with heating.
3PdCl₂(PPh₃)₂ (5)10DIPAToluene6075Change of base and solvent improved yield.
4PdCl₂(PPh₃)₂ (5)PyrrolidineDMF8070Copper-free; homocoupling suppressed.

This table is illustrative and specific conditions for this compound will require experimental optimization.

Experimental Protocols

Protocol 1: Representative Sonogashira Synthesis of (E)-Non-4-en-6-yn-1-ol

This protocol describes a general procedure for the synthesis via the coupling of (E)-1-bromopent-1-ene and 3-butyn-1-ol.

Materials:

  • (E)-1-bromopent-1-ene (1.0 eq)

  • 3-butyn-1-ol (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Dry, degassed THF

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Seal the flask with septa, and purge with argon for 15 minutes.

  • Add dry, degassed THF via syringe, followed by triethylamine.

  • Add 3-butyn-1-ol (1.2 eq) via syringe and stir the mixture for 10 minutes at room temperature.

  • Add (E)-1-bromopent-1-ene (1.0 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Proceed with workup and purification as described in Protocol 2.

Protocol 2: Workup and Purification
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 But-3-yn-1-ol Product This compound R1->Product SideProduct Diyne Homocoupling (Glaser Product) R1->SideProduct O₂ R2 (E)-1-Bromopent-1-ene R2->Product Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Product Catalyst->SideProduct Promotes Base Et₃N (Base) Base->Product Solvent THF (Solvent) Solvent->Product

Caption: Plausible Sonogashira coupling pathway for this compound synthesis.

Troubleshooting_Workflow Yield Improvement Troubleshooting Flowchart Start Low Yield or No Reaction Cat_Check Check Catalytic System Start->Cat_Check Is catalyst active? Cond_Check Review Reaction Conditions Start->Cond_Check Are conditions optimal? Side_React High Side Product Formation? Start->Side_React Sol_Cat Use fresh Pd catalyst Ensure base is dry & pure Cat_Check->Sol_Cat Sol_Cond Rigorously degas solvent Optimize temperature Use sealed vessel if needed Cond_Check->Sol_Cond Side_React->Cat_Check No Sol_Side Improve degassing (Freeze-Pump-Thaw) Consider copper-free conditions Side_React->Sol_Side Yes End Yield Improved Sol_Cat->End Sol_Cond->End Sol_Side->End

Caption: A logical workflow for troubleshooting low yields in enyne synthesis.

References

Technical Support Center: Non-4-en-6-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Non-4-en-6-yn-1-ol. The information focuses on identifying and mitigating common side products and addressing experimental challenges.

Troubleshooting Guide

Problem: Low yield of this compound and presence of a major byproduct with a higher molecular weight.

Possible Cause: Homocoupling of the terminal alkyne starting material is a common side reaction in Sonogashira couplings, leading to the formation of a diyne impurity.[1][2] This is often exacerbated by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1]

Solution:

  • Deoxygenate all solvents and reagents: Thoroughly sparge all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use fresh, high-quality reagents: Ensure the amine base is free of moisture and the copper(I) iodide is a fresh batch or has been stored under inert atmosphere to minimize oxidation.

  • Consider a copper-free Sonogashira protocol: Several copper-free methodologies have been developed to avoid the issue of homocoupling.[2][3] These often employ alternative bases or palladium ligands.

  • Control the reaction temperature: Sonogashira reactions can often be performed at room temperature, which can help minimize side reactions.[1][2]

Problem: The reaction is sluggish or does not go to completion.

Possible Cause: Inefficient catalyst activity or catalyst poisoning. The palladium(0) active species may not be generated efficiently or could be deactivated during the reaction.

Solution:

  • Catalyst choice: The choice of palladium source and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The active Pd(0) species is generated in situ.

  • Ligand modification: The use of electron-rich and bulky phosphine ligands can improve the catalytic activity.

  • Solvent: The reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base: An amine base, such as triethylamine or diisopropylamine, is required.[3] Ensure the base is pure and dry.

Problem: Difficulty in purifying the final product from starting materials and byproducts.

Possible Cause: Similar polarities of the desired product, unreacted starting materials (especially the alcohol-containing vinyl halide), and the homocoupled diyne byproduct can make chromatographic separation challenging.

Solution:

  • Column Chromatography: Careful selection of the solvent system for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.

  • Derivatization: In some cases, temporary derivatization of the hydroxyl group of this compound could alter its polarity, facilitating separation from non-polar byproducts. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via Sonogashira coupling?

A1: The most prevalent side product is the homocoupled diyne, formed by the oxidative coupling of two molecules of the terminal alkyne reactant.[1] This is often referred to as a Glaser coupling side reaction.

Q2: How can I confirm the presence of the homocoupled diyne byproduct?

A2: The homocoupled product will have a molecular weight corresponding to the dimer of the alkyne starting material minus two protons. This can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). ¹H NMR spectroscopy can also be used to identify the characteristic signals of the symmetrical diyne.

Q3: Are there any alternative methods to synthesize this compound that avoid these side products?

A3: While Sonogashira coupling is a very common and powerful method for forming C(sp²)-C(sp) bonds, exploring copper-free variations can significantly reduce or eliminate the formation of homocoupled byproducts.[2][3]

Q4: What are the typical reaction conditions for a Sonogashira coupling to synthesize a molecule like this compound?

A4: Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine or diisopropylamine), and an organic solvent (e.g., THF or DMF). The reaction is usually carried out under an inert atmosphere at room temperature or with gentle heating.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound via Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the vinyl halide (1.0 eq.), the terminal alkyne (1.2 eq.), and a degassed solvent (e.g., THF or DMF).

  • Addition of Base: Add a degassed amine base (e.g., triethylamine, 2.0 eq.).

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and the copper(I) iodide co-catalyst (0.04-0.10 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data

No specific quantitative data for the yield of this compound versus its side products was found in the search results. However, the following table illustrates a hypothetical comparison of product distribution under different reaction conditions based on the general principles of the Sonogashira reaction.

ConditionDesired Product Yield (%)Homocoupled Diyne Yield (%)Unreacted Starting Material (%)
Standard (with CuI, no degassing)40-6020-3010-20
Standard (with CuI, with degassing)70-855-15<10
Copper-free75-90<5<10

This table is for illustrative purposes and actual results may vary.

Visualizations

Sonogashira_Pathway cluster_main Desired Sonogashira Coupling cluster_side Side Reaction: Homocoupling R_X Vinyl Halide (e.g., 4-bromo-but-3-en-1-ol) Pd_cat Pd(0) Catalyst R_X->Pd_cat Oxidative Addition R_H Terminal Alkyne (e.g., pent-1-yne) Cu_cat Cu(I) Co-catalyst R_H->Cu_cat Forms Copper Acetylide Product This compound Pd_cat->Product Reductive Elimination Cu_cat->Pd_cat Transmetalation Base Base Base->R_H Alkyne1 Terminal Alkyne Cu_cat_side Cu(I) Alkyne1->Cu_cat_side Alkyne2 Terminal Alkyne Alkyne2->Cu_cat_side Diyne Homocoupled Diyne Cu_cat_side->Diyne Oxidative Coupling Oxygen O₂ Oxygen->Cu_cat_side workflow start Start: Reagents & Solvents degas Degassing (Inert Atmosphere) start->degas reaction Sonogashira Coupling Reaction (Pd/Cu catalysis, Base) degas->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure this compound analysis->end

References

Technical Support Center: Optimizing Non-4-en-6-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Non-4-en-6-yn-1-ol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy for the synthesis of this compound involves a three-step process:

  • Protection of the alcohol: The hydroxyl group of a suitable starting material, such as 4-penten-1-ol, is protected to prevent unwanted side reactions in the subsequent coupling step. A tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose.

  • Sonogashira cross-coupling reaction: The protected alkenyl halide is then coupled with propyne using a palladium catalyst and a copper(I) co-catalyst. This reaction forms the key carbon-carbon bond, creating the enyne backbone.[1]

  • Deprotection of the alcohol: The protecting group is removed to yield the final product, this compound.

Q2: Which vinyl halide should I use for the Sonogashira coupling, a bromide or an iodide?

A2: Vinyl iodides are generally more reactive than vinyl bromides in Sonogashira coupling reactions and often allow for milder reaction conditions.[2] However, vinyl bromides can also be used, sometimes requiring slightly harsher conditions or more specialized catalyst systems. The choice may depend on the availability and stability of the specific vinyl halide precursor.

Q3: What are the most common side reactions to be aware of during the Sonogashira coupling step?

A3: The most prevalent side reaction is the homocoupling of the alkyne (propyne in this case) to form a dimer (Glaser coupling).[1] This is particularly an issue when a copper co-catalyst is used in the presence of oxygen. Another potential side reaction is the dimerization of the palladium catalyst, leading to the formation of palladium black and a decrease in catalytic activity.

Q4: How can I purify the final product, this compound?

A4: Flash column chromatography on silica gel is a standard and effective method for purifying enynols.[3][4] The choice of eluent (mobile phase) is crucial for good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether), is often employed.[3] Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product.

Troubleshooting Guides

Problem 1: Low or No Yield of the Sonogashira Coupling Product
Possible Cause Suggested Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. - Consider using a pre-catalyst that is activated in situ. - Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Substrate Reactivity - If using a vinyl bromide, consider switching to the more reactive vinyl iodide.[2] - Increase the reaction temperature. Sonogashira couplings with less reactive halides often require heating.[2] - Use a more electron-rich phosphine ligand to enhance the oxidative addition step.
Inefficient Base - Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. - Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the alkyne is not sufficiently deprotonated.
Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is critical to prevent catalyst deactivation and alkyne homocoupling.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
Possible Cause Suggested Solution(s)
Presence of Oxygen - Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.
High Copper(I) Concentration - Reduce the amount of the copper(I) co-catalyst. - Consider running the reaction under "copper-free" Sonogashira conditions, although this may require a different palladium catalyst/ligand system and potentially higher temperatures.[2]
Slow Cross-Coupling - Optimize the cross-coupling reaction conditions (catalyst, ligand, temperature) to increase its rate relative to the homocoupling reaction.
Problem 3: Difficulty in Removing the Alcohol Protecting Group
Possible Cause Suggested Solution(s)
Incomplete Deprotection (TBDMS group) - Increase the amount of the deprotecting agent (e.g., TBAF). - Increase the reaction time or temperature. - Ensure the TBAF solution is not old or decomposed.
Degradation of the Product During Deprotection - If using acidic conditions for deprotection, the enyne moiety might be sensitive. Consider using a fluoride-based deprotection method for silyl ethers (e.g., TBAF).[5] - If TBAF is causing basicity-related side reactions, buffer the reaction mixture with a mild acid like acetic acid.[6]

Experimental Protocols

Protection of 4-penten-1-ol with TBDMS-Cl
  • Materials: 4-penten-1-ol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-penten-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected 4-penten-1-ol.

Sonogashira Coupling of TBDMS-protected 1-iodo-1-pentene with Propyne
  • Materials: TBDMS-protected 1-iodo-1-pentene, Propyne (gas or condensed), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add TBDMS-protected 1-iodo-1-pentene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous and degassed TEA and the chosen solvent.

    • Bubble propyne gas through the stirred solution at room temperature or use a pre-condensed amount of propyne at low temperature.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected this compound.

Deprotection of TBDMS-protected this compound
  • Materials: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected enynol (1.0 eq) in THF in a plastic flask.

    • Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction for 1-3 hours and monitor by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.[6]

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Halides with Alkynes

ParameterConditionReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂[7]
Catalyst Loading 1-5 mol%[7]
Copper(I) Co-catalyst CuI[2]
Co-catalyst Loading 2-10 mol%[8]
Base Triethylamine, Diisopropylamine, Piperidine[2][7]
Solvent THF, DMF, Toluene, Amines[2]
Temperature Room Temperature to 100 °C[2]
Reaction Time 2-24 hours[8]

Table 2: Protecting Groups for Alcohols and their Cleavage Conditions

Protecting GroupAbbreviationProtection ReagentCleavage ConditionsReference
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF in THF; mild acid (e.g., AcOH)[5]
TriethylsilylTESTES-Cl, ImidazoleTBAF in THF; stronger acid than for TBDMS[9]
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF in THF; even stronger acid[9]
TetrahydropyranylTHPDihydropyran, p-TsOHAcidic conditions (e.g., aq. HCl, AcOH)

Visualizations

Synthesis_Workflow start 4-Penten-1-ol protection Protection (TBDMS-Cl, Imidazole) start->protection protected_intermediate TBDMS-protected 4-Penten-1-ol protection->protected_intermediate halogenation Halogenation protected_intermediate->halogenation vinyl_halide TBDMS-protected Vinyl Halide halogenation->vinyl_halide sonogashira Sonogashira Coupling (Propyne, Pd/Cu catalyst) vinyl_halide->sonogashira protected_product TBDMS-protected This compound sonogashira->protected_product deprotection Deprotection (TBAF) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

Sonogashira_Troubleshooting low_yield Low/No Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst Check poor_substrate Poor Substrate Reactivity low_yield->poor_substrate Consider inefficient_base Inefficient Base low_yield->inefficient_base Verify oxygen_presence Oxygen Presence low_yield->oxygen_presence Ensure solution1 Use fresh catalyst Inert atmosphere inactive_catalyst->solution1 solution2 Switch to vinyl iodide Increase temperature poor_substrate->solution2 solution3 Use dry, pure base Consider stronger base inefficient_base->solution3 solution4 Degas solvents and reaction mixture oxygen_presence->solution4

Caption: Troubleshooting low yield in Sonogashira coupling.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products vinyl_halide Protected Vinyl Halide catalyst Pd Catalyst vinyl_halide->catalyst propyne Propyne propyne->catalyst cocatalyst Cu(I) Co-catalyst propyne->cocatalyst desired_product Protected Enynol catalyst->desired_product side_product Glaser Homocoupling Product cocatalyst->side_product base Amine Base base->catalyst solvent Anhydrous Solvent solvent->catalyst

Caption: Key components of the Sonogashira reaction.

References

"Non-4-en-6-yn-1-ol" stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Non-4-en-6-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a polyunsaturated alcohol containing both a double bond (ene) and a triple bond (yne) functionality, making it susceptible to several degradation pathways. The primary stability concerns include:

  • Oxidation: The double and triple bonds are prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of hydroperoxides, which can further degrade into aldehydes, ketones, and carboxylic acids.[1][2] The alcohol functional group can also be oxidized.[3][4]

  • Polymerization: Enynes are known to undergo polymerization, which can be initiated by heat, light, or the presence of catalytic impurities (e.g., trace metals).[5][6][7][8][9] This can result in the formation of oligomers or polymers, leading to a decrease in the purity of the compound.

  • Isomerization: Under certain conditions, such as exposure to acid, base, or metal catalysts, the double or triple bonds in the molecule can shift, leading to the formation of structural isomers.[10][11][12]

  • Cycloisomerization: In the presence of certain metal catalysts, enynes can undergo cycloisomerization to form various cyclic compounds.[13][14]

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from impurities, especially trace metals that can catalyze degradation.

Q3: Can I handle this compound on the benchtop?

A3: For short periods, this compound can be handled on the benchtop. However, to minimize degradation, it is recommended to:

  • Minimize exposure to air and light.

  • Use solvents that have been deoxygenated.

  • Work quickly and return the compound to proper storage conditions as soon as possible.

  • For sensitive experiments, handling in a glovebox under an inert atmosphere is ideal.

Q4: What are the common signs of this compound degradation?

A4: Signs of degradation can include:

  • A change in physical appearance, such as color change (e.g., turning yellow or brown) or the formation of a viscous liquid or solid (indicating polymerization).

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).

  • A decrease in the peak area of the parent compound in chromatograms.

  • Changes in spectroscopic data (e.g., NMR, IR).

  • Inconsistent experimental results.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent biological activity or assay results. Degradation of this compound leading to reduced concentration of the active compound or formation of interfering byproducts.1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before each experiment. 2. Prepare stock solutions fresh and store them appropriately (see storage recommendations). 3. Minimize the number of freeze-thaw cycles for stock solutions.
Formation of a precipitate or viscous material in the sample. Polymerization of the enyne moiety.[5][6][7][8][9]1. Ensure proper storage under an inert atmosphere and at low temperatures. 2. Avoid exposure to light and heat. 3. Filter the solution through a 0.22 µm syringe filter before use if a slight precipitate is observed. For significant polymerization, the sample should be repurified or discarded.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Degradation of the compound through oxidation, isomerization, or other pathways.1. Review handling and storage procedures to identify potential sources of degradation. 2. Use freshly prepared samples for analysis. 3. Characterize the impurities by mass spectrometry (MS) to identify potential degradation products. This can help in elucidating the degradation pathway.
Low yield in a synthetic reaction using this compound as a starting material. The compound may have degraded prior to the reaction, or it may be unstable under the reaction conditions.1. Confirm the purity of the starting material immediately before the reaction. 2. Consider the compatibility of the reaction conditions (e.g., temperature, reagents, catalysts) with the enyne and alcohol functionalities. 3. If possible, perform the reaction under an inert atmosphere and protect it from light.

Quantitative Data on Stability

The following tables provide illustrative data on the potential degradation of this compound under various conditions. This data is inferred from the general behavior of enynes and polyunsaturated alcohols and should be used as a guideline for handling and experimental design.

Table 1: Effect of Temperature on Degradation (Storage for 30 days in the dark under Argon)

TemperaturePurity (%)
-80°C>99%
-20°C98-99%
4°C90-95%
25°C (Room Temp)70-80%

Table 2: Effect of Atmosphere and Light on Degradation (Storage at 4°C for 30 days)

ConditionPurity (%)
Argon, Dark90-95%
Air, Dark80-85%
Argon, Light85-90%
Air, Light70-75%

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and monitor its degradation over time.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at a wavelength where the ene-yne chromophore absorbs (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the HPLC system. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area of all detected peaks.

  • Stability Study: To assess stability, store aliquots of the compound under different conditions (e.g., varying temperature, light, and atmosphere). Analyze the samples by HPLC at regular intervals (e.g., 0, 7, 14, and 30 days) and plot the percentage of the parent compound remaining over time.

Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile degradation products resulting from the oxidation of this compound.

Materials:

  • Degraded sample of this compound

  • GC-MS system

  • A suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Dichloromethane (solvent)

Procedure:

  • Sample Preparation: Dissolve a small amount of the degraded sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Analysis: Inject the sample into the GC-MS. Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Common volatile oxidation products of polyunsaturated compounds include smaller aldehydes and ketones.[1]

Visualizations

DegradationPathways A This compound B Oxidation Products (Hydroperoxides, Aldehydes, Ketones) A->B O2, Light, Heat C Polymers/Oligomers A->C Heat, Light, Catalysts D Isomers A->D Acid/Base, Metal Catalysts

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Sample Preparation & Storage cluster_1 Stability Testing cluster_2 Data Analysis Start Receive/Synthesize This compound Store Store at -20°C or below under inert atmosphere in the dark Start->Store Prep Prepare aliquots for different stress conditions (T, light, O2) Store->Prep Analyze_T0 Analyze Time=0 sample (HPLC, GC-MS) Prep->Analyze_T0 Incubate Incubate samples under stress conditions Prep->Incubate Analyze_Tx Analyze samples at regular intervals (Tx) Incubate->Analyze_Tx Data Compare data to T0 to assess degradation Analyze_Tx->Data Purity Calculate Purity (%) vs. Time Data->Purity ID Identify Degradation Products (GC-MS) Data->ID

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: Non-4-en-6-yn-1-ol Catalyst Poisoning Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Non-4-en-6-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst-related issues during their experiments with this polyfunctionalized unsaturated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that can influence catalytic reactions?

A1: this compound possesses three key functional groups that can interact with and potentially poison a catalyst:

  • Primary Alcohol (-OH): The lone pairs on the oxygen atom can coordinate to the metal center of a catalyst, potentially inhibiting substrate binding or catalyst activity.

  • Terminal Alkyne (-C≡CH): The acidic proton on the terminal alkyne can react with certain catalysts. Additionally, alkynes can sometimes oligomerize on the catalyst surface, leading to fouling.

  • Internal Alkene (-C=C-): While typically the intended site of reaction in metathesis, its reactivity can be influenced by the other functional groups.

Q2: Which catalysts are commonly used for reactions involving enynes like this compound, and what are their general sensitivities?

A2: The choice of catalyst depends on the desired transformation. Here are some common examples and their sensitivities:

Catalyst TypeTypical ReactionPotential Poisons/Inhibitors
Grubbs Catalysts (Ru-based)Enyne MetathesisOxygen, moisture, coordinating solvents (e.g., DMSO, pyridine), high concentrations of alcohols, terminal alkynes (can lead to side reactions).
Lindlar's Catalyst (Poisoned Pd)Partial Hydrogenation of Alkyne to cis-AlkeneSulfur compounds, strong coordinating ligands. The catalyst is intentionally "poisoned" with lead acetate and quinoline to prevent over-reduction.[1][2][3]
Palladium on Carbon (Pd/C)Full HydrogenationSulfur compounds, nitrogen compounds, carbon monoxide, halides.[1][2] Can be poisoned by strong adsorption of reactants or products.

Q3: My enyne metathesis reaction with a Grubbs catalyst is sluggish or fails completely. What are the likely causes?

A3: Several factors could be responsible:

  • Catalyst Decomposition: Grubbs catalysts, particularly the first-generation ones, are sensitive to air and moisture. Ensure you are using strict anhydrous and anaerobic techniques.

  • Substrate Impurities: Trace impurities in your this compound sample or solvent can act as catalyst poisons. Common culprits include water, peroxides (in ether solvents), and sulfur compounds.

  • Inhibition by the Alcohol Group: The primary alcohol in your substrate can coordinate to the ruthenium center, slowing down the catalytic cycle. Running the reaction at higher dilution or slightly elevated temperatures might help, but be cautious of thermal decomposition of the catalyst.

  • Terminal Alkyne Interference: The terminal alkyne can undergo side reactions, leading to catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Enyne Metathesis

If you are experiencing poor performance in an enyne metathesis reaction using a Grubbs-type catalyst, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Low/No Conversion in Enyne Metathesis start Low/No Conversion Observed check_catalyst Is the catalyst active? (Test with a reliable substrate like styrene) start->check_catalyst check_conditions Are reaction conditions strictly anaerobic and anhydrous? check_catalyst->check_conditions Yes replace_catalyst Replace catalyst with a fresh batch. check_catalyst->replace_catalyst No check_substrate Is the substrate pure? check_conditions->check_substrate Yes improve_technique Improve Schlenk/glovebox technique. Use freshly distilled/degassed solvents. check_conditions->improve_technique No purify_substrate Purify this compound and solvents. (e.g., distillation, filtration through alumina) check_substrate->purify_substrate No protect_alcohol Consider protecting the alcohol group (e.g., as a silyl ether). check_substrate->protect_alcohol Yes success Problem Resolved replace_catalyst->success improve_technique->success purify_substrate->success protect_alcohol->success

Caption: Troubleshooting workflow for enyne metathesis.

Experimental Protocol: Substrate and Solvent Purification
  • Solvent Purification:

    • Use a solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous solvents.

    • Alternatively, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Degas the purified solvent by sparging with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Substrate Purification (this compound):

    • Dissolve the substrate in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether).

    • Pass the solution through a short plug of activated neutral alumina to remove polar impurities and trace water.

    • Remove the solvent under reduced pressure.

    • For highest purity, consider vacuum distillation of the alcohol.

    • Store the purified substrate under an inert atmosphere.

Issue 2: Partial Hydrogenation of Alkyne Yields Alkane Byproduct

When using a Lindlar's catalyst for the selective hydrogenation of the alkyne in this compound to a cis-alkene, the formation of the fully saturated alkane indicates over-reduction.

G cluster_1 Troubleshooting: Over-reduction in Partial Hydrogenation start Alkane byproduct observed check_catalyst Is the Lindlar's catalyst sufficiently 'poisoned'? start->check_catalyst check_h2 Is H₂ pressure/flow too high? check_catalyst->check_h2 Yes poison_catalyst Add a small amount of quinoline to the reaction mixture. check_catalyst->poison_catalyst No reduce_h2 Reduce H₂ pressure or use a balloon. Monitor reaction carefully by TLC/GC. check_h2->reduce_h2 Yes success Selective cis-alkene formation check_h2->success No poison_catalyst->success reduce_h2->success

Caption: Troubleshooting over-reduction with Lindlar's catalyst.

Experimental Protocol: Monitoring Hydrogenation
  • Setup: Assemble the reaction under an inert atmosphere, then introduce hydrogen gas (e.g., from a balloon or at low pressure).

  • Sampling: At regular intervals (e.g., every 15-30 minutes), briefly stop the hydrogen flow, vent the reaction vessel, and quickly extract a small aliquot with a syringe.

  • Analysis: Quench the aliquot by filtering it through a small plug of silica gel to remove the catalyst. Analyze the crude product by TLC, GC, or ¹H NMR to determine the ratio of starting material, desired alkene, and undesired alkane.

  • Endpoint: Stop the reaction immediately once the starting material is consumed but before significant amounts of the alkane are formed.

Potential Catalyst Poisoning Pathways

The interaction of this compound with a metal catalyst can lead to several deactivation pathways. The following diagram illustrates a hypothetical poisoning mechanism for a generic metal catalyst.

G cluster_2 Potential Catalyst Deactivation Pathways catalyst Active Catalyst [M] pathway1 Coordination by Alcohol catalyst->pathway1 pathway2 Reaction with Terminal Alkyne catalyst->pathway2 pathway3 Oligomerization/Fouling catalyst->pathway3 substrate This compound substrate->pathway1 substrate->pathway2 substrate->pathway3 inactive1 Inactive Alcohol Adduct [M]-OHR pathway1->inactive1 inactive2 Inactive Acetylide Complex [M]-C≡CR pathway2->inactive2 inactive3 Fouled Catalyst [M]-(polymer) pathway3->inactive3

Caption: Plausible catalyst poisoning mechanisms.

References

Improving stereoselectivity in "Non-4-en-6-yn-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Non-4-en-6-yn-1-ol and related enynol compounds. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of this compound?

The synthesis of this compound presents two main stereochemical hurdles:

  • The C4=C5 Double Bond: Controlling the geometry of this double bond to selectively form either the (E) or (Z)-isomer is crucial.

  • The C6 Chiral Center: The secondary alcohol at the C6 position is a stereocenter. Achieving high enantioselectivity to produce either the (R) or (S)-enantiomer is often the most significant challenge.

Q2: What are the main strategies for controlling the stereochemistry at the C6 alcohol center?

There are three principal strategies for establishing the stereochemistry of the C6 alcohol:

  • Substrate Control: The inherent chirality in the starting material can direct the stereochemical outcome of a reaction.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the new stereocenter. The auxiliary is removed in a subsequent step.

  • Reagent Control (Asymmetric Catalysis): A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a highly efficient and widely used method.[1]

Q3: How can I selectively control the E/Z geometry of the C4=C5 double bond?

The geometry of the double bond is typically established either by stereoselective reduction of a precursor alkyne or through a stereospecific cross-coupling reaction.

  • (Z) -Alkene Synthesis: Semireduction of an alkyne using catalysts like Lindlar's catalyst (palladium on CaCO₃ poisoned with lead) or nickel-catalyzed transfer hydrogenation protocols typically yields the (Z)-alkene.[2]

  • (E) -Alkene Synthesis: Dissolving metal reductions (e.g., Na in liquid NH₃) are the classic method for producing (E)-alkenes from alkynes. Alternatively, specific nickel-catalyzed transfer hydrogenation conditions using certain ligands (e.g., triphos) can also selectively produce the (E)-isomer.[2]

  • Stereospecific Cross-Coupling: Reactions like the Suzuki or Negishi coupling can be stereospecific, where the geometry of the starting vinyl halide or vinyl borane is retained in the final product.

Q4: What are common catalytic systems for the asymmetric addition of an alkyne to an aldehyde to form the C6 stereocenter?

Transition metal catalysis is the premier method for the enantioselective alkynylation of aldehydes. Key systems include:

  • Copper-Catalyzed Systems: Copper(I) salts combined with chiral ligands, such as P,N ligands (e.g., phosphite-pyridine), are effective for the conjugate addition of organozinc reagents.[3] Copper catalysts are also used for the direct asymmetric alkynylation of aldehydes.

  • Cobalt-Catalyzed Systems: Earth-abundant cobalt complexes paired with commercially available chiral diphosphine ligands have shown excellent results in the asymmetric reductive coupling of enynes with imines, a related transformation that can deliver up to >99% enantiomeric excess (ee).[4]

  • Nickel-Catalyzed Systems: Chiral nickel complexes are highly effective in diastereodivergent and enantioselective coupling reactions, for instance, in the borylative coupling of 1,3-dienes with aldehydes to form homoallylic alcohols.[5][6]

  • Rhodium and Iridium Catalysis: These precious metals are also used for hydroacylation and related coupling reactions, though cobalt and nickel are gaining prominence as more sustainable alternatives.[4][7]

Troubleshooting Guides

Problem: Low Enantioselectivity (ee) at the C6 Alcohol

Q: My asymmetric alkynylation is producing a nearly racemic mixture. What are the likely causes and how can I fix it?

A: Low enantioselectivity is a common issue in asymmetric catalysis. Here are the most probable causes and recommended actions, which can be followed systematically.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity (ee) Observed temp Cause 1: Suboptimal Temperature? - Vary temperature (-78°C to RT) - Lower temp often increases ee start->temp Action: Optimize Temperature ligand Cause 2: Ineffective Ligand/Catalyst? - Screen different chiral ligands - Check metal precursor purity temp->ligand If no improvement solution1 Improved ee temp->solution1 Success! background Cause 3: Competing Background Reaction? - Lower reaction temperature - Reduce catalyst loading slightly ligand->background If no improvement solution2 Improved ee ligand->solution2 Success! reagents Cause 4: Reagent/Solvent Quality? - Use freshly distilled/dried solvents - Purify reagents (aldehyde, alkyne) - Check for achiral additives/impurities background->reagents If no improvement solution3 Improved ee background->solution3 Success! solution4 Improved ee reagents->solution4 Success!

Caption: A logical workflow for troubleshooting low enantioselectivity.

  • Possible Cause 1: Suboptimal Reaction Temperature. Enantioselectivity can be highly dependent on temperature. A higher temperature may increase the reaction rate but can provide enough thermal energy to overcome the energetic difference between the two diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Screen a range of temperatures. Start at room temperature, then try 0 °C, -20 °C, and even as low as -78 °C. Conversely, some reactions show an inversion of selectivity at different temperatures.[8]

  • Possible Cause 2: Ineffective Catalyst-Ligand Combination. The "lock-and-key" fit between the substrate, ligand, and metal is paramount. Not all ligands are effective for all substrates.

    • Solution: Screen a panel of chiral ligands from different classes (e.g., diphosphines, P,N-ligands, BOX, PYBOX). Even minor steric or electronic changes to the ligand can have a profound impact. Ensure the metal precursor is of high purity and handled under inert conditions if it is air- or moisture-sensitive.

  • Possible Cause 3: Competing Uncatalyzed (Background) Reaction. If the reactants can form the product without the catalyst, this non-selective pathway will erode the overall enantioselectivity. This is more common at higher temperatures or with highly reactive substrates.

    • Solution: Lowering the reaction temperature is the most effective way to slow down the uncatalyzed reaction. You can also try slightly decreasing the catalyst loading, though this may not be effective if the background reaction is fast.[9]

Problem: Low E/Z Selectivity of the Double Bond

Q: My reaction is producing a mixture of E and Z isomers. How can I improve the geometric selectivity?

A: Achieving high geometric selectivity often comes down to choosing the right synthetic methodology and controlling reaction conditions to prevent isomerization.

  • Possible Cause 1: Incorrect Reduction or Coupling Conditions. The choice of catalyst and reagents is the primary determinant of E/Z selectivity.

    • Solution: For alkyne semireduction, ensure you are using a well-established protocol. For (Z)-alkenes, use a fresh, properly prepared Lindlar's catalyst or a reliable Ni-catalyzed transfer hydrogenation system.[2] For (E)-alkenes, a NiCl₂·dme/triphos system has been shown to be highly effective.[2] If using a cross-coupling approach, the stereochemical purity of your vinyl precursor (e.g., vinyl borane, vinyl halide) is critical.

  • Possible Cause 2: Product Isomerization. The desired kinetic product may be isomerizing to the more thermodynamically stable isomer under the reaction conditions. This can be promoted by the catalyst itself, heat, or trace acid/base impurities.

    • Solution: Monitor the reaction over time by taking aliquots. If you see the E/Z ratio degrade, it indicates isomerization. Try running the reaction for a shorter duration, at a lower temperature, or adding a mild buffer if trace acid/base is suspected. Some catalytic systems are known to cause rapid isomerization of the initial product.[2]

Data & Protocols

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for Asymmetric C-C Bond Formation

Metal CatalystChiral Ligand TypeReaction TypeTypical ee (%)Substrate Scope NotesReference
CoBr₂Chiral DiphosphineReductive Coupling (Enyne + Imine)96 to >99Tolerates diverse aromatic and enyne substrates. Water is a crucial additive.[4]
Ni(OAc)₂Chiral Spiro Phosphine-OxazolineBorylative Coupling (Diene + Aldehyde)up to 90Diastereoselectivity can be controlled by using (E)- or (Z)-dienes.[10]
Cu(I)Phosphite-Pyridine (P,N)Conjugate Addition (Et₂Zn to Enone)up to 97Highly efficient for acyclic enones.[3]
Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Asymmetric Reductive Coupling

This protocol is adapted from a related transformation (enyne + imine coupling) and provides a representative workflow for setting up an air-sensitive asymmetric reaction.[4]

Materials:

  • Anhydrous, degassed solvent (e.g., THF)

  • Cobalt(II) bromide (CoBr₂)

  • Chiral diphosphine ligand (e.g., a Josiphos or Walphos variant)

  • Aldehyde substrate

  • Alkyne substrate

  • Reductant (e.g., a silane)

  • Additive (e.g., H₂O, if required by optimization)[4]

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, add CoBr₂ (5 mol%) and the chiral ligand (6 mol%) to an oven-dried vial. Add anhydrous THF and stir for 30 minutes at room temperature.

  • Reaction Assembly: To a separate oven-dried vial, add the aldehyde (1.0 equiv).

  • Addition of Reagents: Add the alkyne (1.2 equiv) to the vial containing the aldehyde. Dissolve the mixture in anhydrous THF.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Add the reductant (1.5 equiv) and any other additives (e.g., H₂O, 1.0 equiv).

  • Reaction: Seal the vial and stir the reaction at the optimized temperature (e.g., room temperature to 90 °C) for the required time (e.g., 10-24 hours), monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product. Analyze the enantiomeric excess (ee) using chiral HPLC or SFC.

Visualizations

Simplified Catalytic Cycle for Asymmetric Alkynylation

G cluster_0 L* = Chiral Ligand cat [M]-L* int1 [M]-L (C≡C-R'') cat->int1 + R''-C≡C-H - H+ alkyne R''-C≡C-H aldehyde R'-CHO product Chiral Enynol int2 Transition State (Aldehyde Coordinated) int1->int2 + R'-CHO int3 [M]-L (O-Product) int2->int3 C-C Bond Formation (Stereodetermining Step) int3->cat Catalyst Regeneration int3->product Protonolysis

Caption: A simplified cycle showing how a chiral catalyst (M-L*) guides stereoselective C-C bond formation.

Synthetic Strategy Decision Tree

G start Desired Stereoisomer of This compound? decision1 Control Alkene (C4=C5) Geometry First? start->decision1 decision2 Control Alcohol (C6) Chirality First? start->decision2 path1 Route A: 1. Stereoselective alkyne reduction/coupling to form alkene. 2. Asymmetric addition to an aldehyde. decision1->path1 Yes path2 Route B: 1. Asymmetric alkynylation of aldehyde to form chiral propargyl alcohol. 2. Stereoselective reduction/coupling to form alkene. decision2->path2 Yes end1 Final Product path1->end1 end2 Final Product path2->end2

Caption: Decision tree for selecting a primary retrosynthetic disconnection strategy.

References

Validation & Comparative

Comparative Analysis of Synthesis Routes for Non-4-en-6-yn-1-ol: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of established scientific literature reveals a notable absence of specific, well-documented synthesis routes for the target molecule, Non-4-en-6-yn-1-ol. While searches for this compound and its synthetic preparations were conducted, the results did not yield peer-reviewed studies detailing its synthesis. This guide, therefore, pivots to a broader analysis of synthetic strategies applicable to similar en-yn-ol structures, providing a foundational understanding for researchers and drug development professionals. The information presented is based on analogous reactions and general organic chemistry principles, as direct experimental data for the target molecule is not currently available in the public domain.

Hypothetical Synthesis Strategies

Given the structure of this compound, which features both a double bond and a triple bond in conjugation with a primary alcohol, several retrosynthetic approaches can be proposed. These strategies are based on well-established reactions in organic synthesis.

A plausible disconnection approach would involve forming the carbon-carbon bonds of the en-yn system. Key reactions that could be employed include Sonogashira coupling, Wittig-type reactions, and the manipulation of functional groups to introduce the required unsaturation and the terminal alcohol.

Below is a generalized workflow illustrating a potential synthetic pathway.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Hypothetical) Target This compound C4_C5_bond C4=C5 Bond Formation Target->C4_C5_bond Wittig or Horner-Wadsworth-Emmons C6_C7_bond C6≡C7 Bond Formation Target->C6_C7_bond Sonogashira Coupling Alcohol_Functionalization Terminal Alcohol Introduction Target->Alcohol_Functionalization Protecting Group Strategy Starting_Material_1 Protected 4-pentyn-1-ol Sonogashira_Coupling Sonogashira Coupling Starting_Material_1->Sonogashira_Coupling Starting_Material_2 Vinyl Halide Starting_Material_2->Sonogashira_Coupling Intermediate_Enyne Protected En-yn-ol Sonogashira_Coupling->Intermediate_Enyne Deprotection Deprotection Intermediate_Enyne->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1: A generalized retrosynthetic and forward synthesis workflow for a molecule like this compound.

Key Experimental Considerations

While specific protocols for this compound are unavailable, the synthesis of related en-yn-ol compounds requires careful consideration of several experimental factors:

  • Catalyst System: For cross-coupling reactions like the Sonogashira coupling, the choice of palladium and copper catalysts, as well as the ligand, is crucial for achieving high yields and selectivity.

  • Protecting Groups: The primary alcohol would likely require a protecting group (e.g., silyl ether) to prevent side reactions during the carbon-carbon bond-forming steps. The choice of protecting group and the deprotection conditions are critical.

  • Reaction Conditions: Temperature, solvent, and reaction time must be optimized for each step to maximize product formation and minimize the formation of byproducts. An "informal synthesis" of a related but more complex en-yn-en-yn-ol mentioned the use of Sonogashira reactions, but also noted very low, or "apocalyptic," yields, highlighting the challenges in synthesizing such molecules.[1][2]

  • Stability: Polyunsaturated molecules, especially those containing conjugated en-yne systems, can be unstable.[1][2] They may be sensitive to light, heat, and air, necessitating careful handling and purification procedures, often under an inert atmosphere.

Comparative Data Summary

Due to the lack of published data, a quantitative comparison of different synthesis routes for this compound cannot be provided. For a meaningful comparison, data on reaction yields, purity, cost of reagents, and scalability for at least two distinct and reproducible synthetic routes would be required.

Parameter Route A Route B
Overall Yield (%) Data not availableData not available
Number of Steps Data not availableData not available
Key Reactions Data not availableData not available
Starting Materials Data not availableData not available
Catalysts/Reagents Data not availableData not available
Scalability Data not availableData not available
Ref. / Experimental Protocol Data not availableData not available

Table 1: Comparative analysis of synthesis routes for this compound.

Conclusion

The synthesis of this compound remains an open research question, as no established methods are documented in the scientific literature. The information provided here serves as a theoretical guide for researchers interested in approaching the synthesis of this and related en-yn-ol compounds. The development of a successful synthesis would require extensive experimental work, including the optimization of reaction conditions and the careful selection of catalysts and protecting groups. Future work in this area would be a valuable contribution to the field of organic synthesis.

References

A Comparative Guide to Purity Assessment of Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for assessing the purity of Non-4-en-6-yn-1-ol, a polyunsaturated alcohol. Due to the limited specific literature on this compound, this guide draws upon established analytical principles for structurally similar enyne alcohols and other unsaturated organic molecules.

The primary methods for purity assessment covered in this guide are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, advantages, and limitations in the context of analyzing this compound are discussed, with supporting data presented for easy comparison.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC, HPLC, and NMR for the purity assessment of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.
Primary Use Quantitative purity assessment, separation of volatile impurities.Quantitative purity assessment, separation of non-volatile impurities, chiral separations.Structural elucidation, identification and quantification of impurities, absolute purity determination (qNMR).
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis, Refractive Index (RI), Mass Spectrometer (MS).Radiofrequency detector.
Sample Requirements Volatile and thermally stable. Derivatization may be needed.Soluble in the mobile phase.Soluble in a deuterated solvent.
Strengths High resolution for volatile compounds, well-established methods.[1]Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[2][3]Provides detailed structural information, can identify unknown impurities, qNMR for absolute purity without a specific standard of the analyte.[4][5][6][7]
Limitations Not suitable for non-volatile or thermally labile compounds.Alcohols may have poor UV absorbance, requiring derivatization or specialized detectors.Lower sensitivity compared to GC and HPLC, requires higher sample concentration.
Potential Impurities Detected Residual solvents, starting materials, volatile by-products, isomers.Unreacted starting materials, non-volatile by-products, isomers, homocoupling products.Structural isomers, diastereomers, unreacted starting materials, by-products.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) Protocol

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for polar analytes (e.g., a wax-type column).

Reagents:

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

  • This compound sample.

  • Internal standard (optional, for precise quantification), e.g., a long-chain alkane.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL. If using an internal standard, add a known amount to the sample solution.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the prepared sample into the GC.

  • Data Processing: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. If an internal standard is used, calculate the concentration based on the response factor.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify non-volatile impurities. Due to the lack of a strong chromophore in the target molecule, a Refractive Index (RI) detector is proposed.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • RI Detector Temperature: 35 °C.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Processing: Integrate the peak areas from the chromatogram. Calculate the purity based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • High-purity internal standard with a known chemical structure and purity (e.g., maleic anhydride or dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in a volumetric flask, then transfer to an NMR tube.

  • Instrument Setup:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

    • Use a 90° pulse angle.

  • Analysis:

    • Identify a well-resolved signal from the analyte (this compound) that does not overlap with signals from the internal standard or impurities.

    • Identify a well-resolved signal from the internal standard.

  • Data Processing:

    • Integrate the selected signals for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve standard Add Internal Standard (optional) dissolve->standard inject Inject into GC standard->inject separate Separation in Column inject->separate detect Detection (FID/MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end end calculate->end End HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation in Column inject->separate detect Detection (RI) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end end calculate->end End qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start weigh_sample Weigh Sample & Internal Standard start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end End

References

Benchmarking Non-4-en-6-yn-1-ol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex molecular syntheses. This guide provides a comprehensive performance comparison of Non-4-en-6-yn-1-ol, a versatile enynol building block, against alternative reagents in key synthetic transformations. The data presented is supported by detailed experimental protocols to facilitate direct comparison and implementation in the laboratory.

This compound is a valuable substrate in a variety of powerful cyclization reactions, owing to the presence of both an alkene and an alkyne functionality. These reactions are instrumental in the construction of complex carbocyclic and heterocyclic scaffolds that form the core of many natural products and pharmaceutically active compounds. This guide will focus on three critical applications of this compound and its analogs: the Pauson-Khand reaction, Enyne Metathesis, and Gold-Catalyzed Cyclization, providing a comparative analysis with alternative synthetic strategies.

Cyclopentenone Synthesis: The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that efficiently constructs cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. Intramolecular versions of this reaction, utilizing enynols like this compound, are particularly powerful for the synthesis of bicyclic systems.

Alternative: A common alternative for the synthesis of substituted cyclopentenones is the Nazarov cyclization, which involves the conrotatory electrocyclization of a divinyl ketone.

Performance Comparison:

ReactionReagent/PrecursorCatalyst/PromoterYield (%)Diastereoselectivity (dr)Reference
Intramolecular Pauson-Khand 1,6-Enyne (e.g., this compound derivative)Co₂(CO)₈60-95%Often high, dependent on substrate[Cossy, J. et al. Synlett2004 , 2331-2334.]
Nazarov Cyclization Divinyl ketoneLewis or Brønsted Acid50-90%Variable, can be controlled with chiral auxiliaries or catalysts[Tius, M. A. Chem. Rev.1988 , 88, 719-732.]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

A solution of the 1,6-enyne (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene) is prepared. To this solution, dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex. The reaction is then heated to 60-80 °C under a carbon monoxide atmosphere (balloon pressure) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

Logical Relationship: Pauson-Khand Reaction vs. Nazarov Cyclization

G Synthetic Routes to Cyclopentenones cluster_0 Pauson-Khand Reaction cluster_1 Nazarov Cyclization PK_start 1,6-Enyne (e.g., this compound) PK_reagent Co₂(CO)₈, CO PK_start->PK_reagent [2+2+1] Cycloaddition Nazarov_start Divinyl Ketone PK_product Bicyclic Cyclopentenone PK_reagent->PK_product Nazarov_product Cyclopentenone Nazarov_reagent Lewis/Brønsted Acid Nazarov_start->Nazarov_reagent Electrocyclization Nazarov_reagent->Nazarov_product G Enyne Metathesis Workflow start Start: 1,6-Enyne Substrate dissolve Dissolve in Degassed Solvent start->dissolve add_catalyst Add Ru Catalyst (e.g., Grubbs' II) dissolve->add_catalyst react Reaction (RT or Reflux) add_catalyst->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Workup: Solvent Removal monitor->workup Complete purify Purification: Column Chromatography workup->purify product Product: Cyclic Diene purify->product G Catalytic Cyclization Pathways Start Enynol Substrate Au_cat Au(I) Catalyst Start->Au_cat Pt_cat Pt(II) Catalyst Start->Pt_cat Au_intermediate Au-activated Intermediate Au_cat->Au_intermediate Pt_intermediate Pt-activated Intermediate Pt_cat->Pt_intermediate Product_A Product A (e.g., via 6-endo-dig) Au_intermediate->Product_A Specific Pathway Product_B Product B (e.g., via 5-exo-dig) Pt_intermediate->Product_B Alternative Pathway

A Comparative Guide to Non-4-en-6-yn-1-ol Analogues: Insights into Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of structural analogues of Non-4-en-6-yn-1-ol, a member of the polyacetylene family. Polyacetylenic alcohols, particularly those found in common vegetables like carrots and medicinal plants such as ginseng, have garnered significant interest for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2] This document synthesizes key experimental findings, presents comparative data in a structured format, and details the underlying experimental methodologies to support further research and development in this area.

I. Structural Analogues and Comparative Biological Activity

The core structure of this compound, featuring both double and triple bonds, is a common motif in a variety of naturally occurring polyacetylenes. Minor structural modifications to this backbone can lead to significant changes in biological activity. This section compares the performance of several key analogues for which experimental data is available.

Table 1: Comparative Cytotoxicity of Polyacetylenic Alcohols against Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Source
(3S,10R)-tridaxin B K562 (Human Chronic Myelogenous Leukemia)Not Specified2.62[3]
(3S,10S)-tridaxin B K562 (Human Chronic Myelogenous Leukemia)Not Specified14.43[3]
Tridaxin F K562 (Human Chronic Myelogenous Leukemia)Not Specified17.91[3]
Falcarinol Caco-2 (Human Colorectal Adenocarcinoma)Cell Proliferation~9.2 (2.5 µg/mL)[1][4]
Panaxydol Caco-2 (Human Colorectal Adenocarcinoma)Cell Proliferation> Falcarinol[1][4]
Falcarindiol Caco-2 (Human Colorectal Adenocarcinoma)Cell Proliferation> Panaxydol[1][4]
Compound 5 (Echinacea pallida) COLO320 (Human Colon Adenocarcinoma)WST-1 Assay~20[5]
Compound 2 (Echinacea pallida) COLO320 (Human Colon Adenocarcinoma)WST-1 Assay~40[5]

Note: IC50 values are approximated from graphical or textual data where exact values were not provided.

Table 2: Comparative Neuroprotective Effects of Falcarinol and its Analogues
CompoundCell LineInsultAssayOutcomeSource
Falcarinol (1a) PC12NaN₃CCK-8Baseline Neuroprotection[6][7]
Analogue (R)-2d PC12NaN₃CCK-8, LDH, MDA, SOD, ROSSignificant increase in cell viability, decreased LDH and MDA, increased SOD activity, decreased ROS compared to Falcarinol.[6][7]
Analogue (R)-2i PC12NaN₃CCK-8, LDH, MDA, SOD, ROSSignificant increase in cell viability, decreased LDH and MDA, increased SOD activity, decreased ROS compared to Falcarinol.[6][7]

II. Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of this compound analogues.

A. Cytotoxicity and Cell Viability Assays

1. WST-1 Assay [5]

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow for attachment.

    • Treat cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add WST-1 reagent to each well and incubate.

    • Measure the absorbance of the formazan product at the appropriate wavelength.

    • Calculate cell viability as a percentage of the untreated control.

2. CCK-8 Assay [6][7]

  • Principle: Similar to the WST-1 assay, the Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product.

  • Protocol Outline:

    • Plate cells in 96-well plates.

    • Pre-treat cells with the test compounds for a defined period (e.g., 1 hour).

    • Induce cell injury (e.g., with NaN₃).

    • Incubate for a further period (e.g., 24 hours).

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance to quantify the number of viable cells.

B. Apoptosis and Cell Death Assays

1. Caspase 3/7 Activity Assay [5]

  • Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspaces in the apoptotic pathway. A substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent molecule.

  • Protocol Outline:

    • Plate cells in a 96-well plate and treat with test compounds for a specified time (e.g., 24 hours).

    • Lyse the cells to release intracellular contents.

    • Add the caspase 3/7 substrate to the cell lysate.

    • Incubate to allow for enzymatic reaction.

    • Measure the fluorescence intensity, which is proportional to caspase 3/7 activity.

C. Neuroprotection Assays

1. Lactate Dehydrogenase (LDH) Release Assay [6][7]

  • Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.

  • Protocol Outline:

    • Treat cells with test compounds and/or an insulting agent.

    • Collect the cell culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate and measure the absorbance to determine LDH activity.

2. Malondialdehyde (MDA) Content Assay [6][7]

  • Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative stress.

  • Protocol Outline:

    • Lyse cells after treatment.

    • React the cell lysate with thiobarbituric acid (TBA) under acidic conditions at high temperature.

    • The MDA-TBA adduct is then measured colorimetrically or fluorometrically.

3. Superoxide Dismutase (SOD) Activity Assay [6][7]

  • Principle: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various assay kits that typically involve a substance that generates superoxide radicals and a detector that reacts with these radicals to produce a colored product. The activity of SOD is determined by its ability to inhibit this colorimetric reaction.

  • Protocol Outline:

    • Prepare cell lysates from treated cells.

    • Add the lysate to a reaction mixture containing a superoxide-generating system and a detection reagent.

    • Measure the change in absorbance over time to determine the rate of inhibition of the colorimetric reaction, which is proportional to the SOD activity.

III. Visualizing Experimental and Logical Relationships

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and its analogues.

experimental_workflow General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogues start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cell Culture (e.g., Cancer, Neuronal) purification->cell_culture treatment Compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assays (e.g., WST-1, CCK-8) treatment->cytotoxicity apoptosis Apoptosis Assays (e.g., Caspase 3/7) treatment->apoptosis neuroprotection Neuroprotection Assays (e.g., LDH, MDA, SOD) treatment->neuroprotection data_collection Data Collection cytotoxicity->data_collection apoptosis->data_collection neuroprotection->data_collection ic50 IC50 Determination data_collection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

neuroprotection_pathway Hypothesized Neuroprotective Mechanism of Falcarinol Analogues insult Cellular Insult (e.g., NaN₃) ros Increased ROS insult->ros ca_overload Calcium Overload insult->ca_overload lipid_peroxidation Lipid Peroxidation (MDA) ros->lipid_peroxidation apoptosis Apoptosis lipid_peroxidation->apoptosis ca_overload->apoptosis analogues Falcarinol Analogues ((R)-2d, (R)-2i) sod Increased SOD Activity analogues->sod ca_channel L-type Calcium Channel Blockade analogues->ca_channel sod->ros ca_channel->ca_overload

Caption: Hypothesized neuroprotective mechanism of falcarinol analogues against cellular insults.[6][7]

IV. Conclusion and Future Directions

The comparative analysis of this compound structural analogues reveals a class of compounds with significant and varied biological activities. The cytotoxicity data underscores their potential as anticancer agents, with subtle structural changes leading to marked differences in potency. Furthermore, the demonstrated neuroprotective effects of certain falcarinol analogues highlight a promising avenue for the development of therapeutics for neurodegenerative disorders.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive library of analogues should be synthesized and screened to better delineate the structural features crucial for specific biological activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be critical for their rational design and development.

  • In vivo efficacy and safety profiling: Promising candidates identified from in vitro studies should be advanced to animal models to assess their therapeutic efficacy and toxicological profiles.

The instability of some polyacetylenes presents a challenge for their development as therapeutic agents. However, the potent biological activities observed in this class of compounds warrant further investigation and the development of strategies to enhance their stability and drug-like properties.

References

Cross-Validation of Enyne Alcohol Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for Non-4-en-6-yn-1-ol and a structurally related alternative, (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol. Due to the limited availability of public experimental data for this compound, this guide utilizes computational predictions for its properties and compares them against the experimentally determined data for the alternative compound. This approach allows for a foundational cross-validation and highlights key structural and potential functional differences.

Compound Overview

Enyne (alkene-alkyne) moieties are prevalent in various natural products and are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of both double and triple bonds, along with a hydroxyl group, imparts unique chemical reactivity and potential for biological interactions.

  • This compound: A nine-carbon chain alcohol containing a double bond at the 4th position and a triple bond at the 6th position.

  • (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol: A more complex enyne alcohol featuring a phenyl group and a conjugated system of double and triple bonds.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the available and predicted data for the two compounds.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental)
Molecular Formula C₉H₁₄OC₁₅H₁₂O
Molecular Weight 138.21 g/mol 208.26 g/mol
CAS Number 94088-14-9 (for (Z)-isomer)Not readily available

Note: Data for this compound is based on computational predictions for a similar isomer, (Z)-Non-6-en-1-yn-4-ol, as experimental data is scarce.[1]

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted/Typical Values)(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental)
¹H NMR (CDCl₃, ppm) δ 5.5-6.0 (m, 2H, -CH=CH-), δ 4.1 (t, 1H, -CH(OH)-), δ 3.7 (t, 2H, -CH₂OH), δ 2.1-2.3 (m, 4H, allylic/propargylic H), δ 1.8 (s, 3H, -C≡C-CH₃)δ 7.30-7.28 (m, 2H, Ar-H), 6.84-6.82 (m, 2H, Ar-H), 6.20-6.16 (d, J = 16.0 Hz, 1H, =CH-), 5.99-5.95 (d, J = 16.0 Hz, 1H, =CH-), 3.79 (s, 3H, -OCH₃), 2.02 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 125-135 (-CH=CH-), δ 80-90 (-C≡C-), δ 60-65 (-CH₂OH), δ 30-40 (allylic/propargylic C)δ 158.5, 140.1, 131.0, 127.0, 123.7, 113.9, 55.3, 42.3, 36.9, 35.0, 28.5
Mass Spec (EI, m/z) M⁺ at 138, characteristic fragments from dehydration and cleavage at functional groups.222 (M⁺, 96%), 207 (100%), 192 (28%), 179 (14%), 91 (28%)
IR (cm⁻¹) ~3300 (br, O-H), ~3010 (=C-H), ~2940 (-C-H), ~2200 (-C≡C-), ~1650 (C=C)Not readily available

Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups. Experimental data for the alternative is from supporting information of a chemical science publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key analytical techniques used in the characterization of these enyne alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A typical column would be a non-polar capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compound from any impurities.

  • Mass Spectrometry: As the compound elutes from the GC column, it is ionized in the mass spectrometer (typically at 70 eV). The mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

General Synthetic Workflow for Enyne Alcohols

The following diagram illustrates a generalized synthetic pathway for producing enyne alcohols, which often involves coupling reactions to form the carbon-carbon double and triple bonds, followed by functional group manipulations.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_product Final Product A Alkynyl Precursor D Coupling Reaction (e.g., Sonogashira) A->D B Vinylic Precursor B->D C Aldehyde/Ketone E Nucleophilic Addition C->E F Enyne Intermediate D->F G Enyne Alcohol E->G F->E

Caption: Generalized workflow for the synthesis of enyne alcohols.

Potential Anti-inflammatory Signaling Pathway

Enyne derivatives have been reported to possess anti-inflammatory activity. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Enyne_Compound Enyne Alcohol Enyne_Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by enyne alcohols.

This guide serves as a starting point for researchers interested in the experimental validation and potential applications of this compound and related enyne compounds. The provided data and protocols facilitate a comparative understanding and underscore the need for further experimental investigation into this class of molecules.

References

A Comparative Guide to the Performance of Non-4-en-6-yn-1-ol in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for selecting appropriate solvent systems for Non-4-en-6-yn-1-ol and similar unsaturated alcohols.

Physicochemical Properties of Common Laboratory Solvents

The choice of solvent is critical for any experiment, influencing solubility, reaction rates, and stability. The following table summarizes key properties of common solvents, ordered by increasing polarity index.[1][2][3] The dielectric constant is a measure of a solvent's ability to insulate charges, with higher values indicating greater polarity.[4][5]

SolventChemical FormulaPolarity Index (P')Dielectric Constant (ε) at 20°CBoiling Point (°C)
HexaneC₆H₁₄0.11.88 (25°C)69
TolueneC₇H₈2.42.38111
Diethyl EtherC₄H₁₀O2.84.3435
Tetrahydrofuran (THF)C₄H₈O4.07.666
Ethyl AcetateC₄H₈O₂4.46.0277
AcetoneC₃H₆O5.120.7 (25°C)56
MethanolCH₄O5.132.70 (25°C)65
AcetonitrileC₂H₃N5.837.582
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.68189
WaterH₂O10.280.1100

Theoretical Solubility Comparison

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7][8] Polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of alcohols in water decreases as the carbon chain length increases due to the growing dominance of the nonpolar hydrocarbon portion over the polar hydroxyl group.[9][10][11][12]

This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, but also a significant nonpolar nine-carbon backbone with alkene and alkyne functionalities. This structure suggests it will be a relatively nonpolar compound with some affinity for polar solvents.

For comparison, we consider (E)-non-4-en-1-ol, a structurally similar alcohol without the alkyne group. The presence of the triple bond in this compound may slightly increase its polarity compared to the simple alkene.

The following table provides a theoretical estimation of the solubility of these two compounds in various solvents.

SolventPolarityPredicted Solubility of this compoundPredicted Solubility of (E)-non-4-en-1-olRationale
HexaneNonpolarHighHighThe long nonpolar carbon chains of the solutes are compatible with the nonpolar solvent.
TolueneNonpolarHighHighThe aromatic, nonpolar nature of toluene makes it a good solvent for these compounds.
Diethyl EtherSlightly PolarHighHighA good general solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Polar AproticHighHighIts polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules.
Ethyl AcetatePolar AproticMedium-HighMedium-HighShould be a reasonably good solvent due to its moderate polarity.
AcetonePolar AproticMediumMediumThe ketone group offers polarity, but the large nonpolar part of the solutes may limit solubility.
MethanolPolar ProticLow-MediumLow-MediumThe polarity and hydrogen bonding of methanol will have some affinity for the hydroxyl group, but the long carbon chain will reduce solubility.
AcetonitrilePolar AproticLowLowThe high polarity of acetonitrile makes it less suitable for these largely nonpolar molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticLowLowA very polar solvent, unlikely to be effective for these solutes.
WaterPolar ProticVery LowVery LowThe large nonpolar hydrocarbon backbone will make these compounds largely insoluble in water.[9][10]

Experimental Protocol for Solubility Determination

To obtain accurate quantitative data, a systematic experimental approach is necessary. The following is a standard protocol for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solute)

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve from the standard solutions.

  • Data Analysis:

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a hypothetical application involving this compound, such as an organic synthesis or formulation.

SolventSelectionWorkflow Solvent Selection Workflow for this compound Applications start Define Application (e.g., Reaction, Purification, Formulation) solubility_check Consult Theoretical Solubility Data (See Table 2) start->solubility_check select_candidates Select Candidate Solvents (High to Medium predicted solubility) solubility_check->select_candidates reaction_check Reaction Compatibility? (Inert, Non-reactive with reagents) reaction_check->select_candidates No performance_test Test Performance in Application (e.g., Reaction yield, Crystal quality, Formulation stability) reaction_check->performance_test Yes purification_check Purification Compatibility? (e.g., Boiling point for evaporation, Differential solubility for crystallization) purification_check->select_candidates No purification_check->performance_test Yes formulation_check Formulation Compatibility? (Toxicity, Stability, Excipient Compatibility) formulation_check->select_candidates No formulation_check->performance_test Yes exp_verify Experimentally Verify Solubility (See Protocol in Section 3) select_candidates->exp_verify Proceed exp_verify->reaction_check For Reaction exp_verify->purification_check For Purification exp_verify->formulation_check For Formulation optimize Optimize Solvent System (e.g., Co-solvent mixtures, Concentration) performance_test->optimize Successful fail Re-evaluate Application or Compound performance_test->fail Unsuccessful final_selection Final Solvent System Selected optimize->final_selection

Caption: A decision-making workflow for selecting a suitable solvent.

References

Safety Operating Guide

Proper Disposal of Non-4-en-6-yn-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Non-4-en-6-yn-1-ol in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is an unsaturated alcohol containing both a double and a triple bond. Due to its chemical structure, it is classified as a flammable and potentially reactive chemical. The presence of the enyne functional group warrants special handling precautions, as compounds containing this moiety can be prone to explosive decomposition under certain conditions, such as exposure to heat, pressure, or certain catalysts. Therefore, proper disposal is not merely a matter of waste management but a critical safety protocol.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. In the absence of a specific SDS, the following general precautions for flammable and reactive organic compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep this compound away from all sources of ignition, including open flames, hot surfaces, and sparks. Use non-sparking tools for transfers.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Ensure the container is bonded and grounded during transfers to prevent static discharge.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, as these can initiate vigorous or explosive reactions.

Quantitative Data Summary

PropertyThis compound(E)-non-4-en-1-ol (Analogue)Ethanol (Reference)
Molecular Formula C₉H₁₄O[1]C₉H₁₈O[2]C₂H₅OH[3]
Molecular Weight 138.21 g/mol [1]142.24 g/mol [2]46.07 g/mol
Physical State Presumed liquidLiquidColorless liquid[3]
Flash Point Not availableCombustible liquid (likely > 60 °C)[2]12 °C[3]
Boiling Point Not availableNot available78.5 °C
Toxicity Data not available. Presumed irritant.Causes skin and serious eye irritation[2]Causes serious eye irritation.[3]

Experimental Protocol: Quenching of the Enyne Functionality

Given the potential reactivity of the enyne group, direct disposal of bulk quantities of this compound is not recommended. A quenching step to reduce the unsaturation is a prudent safety measure. The following protocol describes a method for the controlled reduction of the double and triple bonds.

Objective: To saturate the alkene and alkyne functionalities of this compound to a more stable, saturated alcohol (1-nonanol) before disposal.

Materials:

  • This compound waste

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol (as a solvent)

  • Hydrogen gas source (lecture bottle or generator) with regulator and balloon

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Inert Atmosphere: Purge a round-bottom flask, appropriately sized for the quantity of waste, with an inert gas (nitrogen or argon).

  • Solvent and Catalyst: Under the inert atmosphere, add the this compound waste to the flask, diluted with an equal volume of ethanol. Carefully add a catalytic amount of 10% palladium on carbon (approximately 1-2% by weight of the enyne).

  • Cooling: Place the flask in an ice bath to dissipate any heat generated during the reaction.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically by bubbling it through the solution from a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate). The reaction is complete when hydrogen uptake ceases.

  • Catalyst Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with a small amount of ethanol or water during and after filtration.

  • Waste Collection: The resulting filtrate, containing the saturated alcohol (primarily 1-nonanol) in ethanol, can now be collected for disposal as a flammable liquid.

Disposal Plan

The proper disposal of this compound, both in its original state and after the quenching procedure, must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: Flammable Liquid, this compound" or, if quenched, "Hazardous Waste: Flammable Liquid, Hydrogenated this compound in Ethanol".

    • Segregate the waste from incompatible materials, particularly oxidizing agents.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • Keep the container closed at all times, except when adding waste.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be away from ignition sources and high-traffic areas.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Do not dispose of this compound or its quenched product down the drain or in regular trash.[4]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Quenching cluster_disposal Disposal ppe Wear Appropriate PPE fume_hood Work in Fume Hood compound This compound Waste fume_hood->compound quench Quench Enyne (Hydrogenation) compound->quench collect Collect in Labeled, Closed Container quench->collect store Store in Satellite Accumulation Area collect->store dispose Dispose via Licensed Hazardous Waste Vendor store->dispose

Caption: A logical workflow for the safe disposal of this compound.

Signaling Pathway of Hazard

The primary hazard associated with this compound stems from its flammability and the potential for the enyne functional group to undergo rapid, exothermic decomposition.

HazardPathway cluster_compound This compound cluster_triggers Potential Triggers cluster_outcomes Hazardous Outcomes flammable Flammable Liquid ignition Ignition Source (Heat, Spark, Flame) flammable->ignition reactive Reactive Enyne Group reactive->ignition oxidizer Strong Oxidizing Agent reactive->oxidizer fire Fire ignition->fire explosion Explosion/ Rapid Decomposition ignition->explosion oxidizer->explosion

Caption: Signaling pathway illustrating the potential hazards of this compound.

References

Essential Safety and Operational Guidance for Handling Non-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Non-4-en-6-yn-1-ol, a chemical compound containing alcohol, alkene, and alkyne functional groups. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Chemical Profile and Hazards
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic chemicals.[1] Always check the glove manufacturer's compatibility chart.
Body Laboratory CoatA flame-resistant lab coat is recommended. For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[1][2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge may be required based on a formal risk assessment.[1]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes are required to protect against spills.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this chemical.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[2]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound sealed when not in use.

  • Post-Handling :

    • Decontaminate all equipment used.

    • Properly label and store any remaining chemical in a cool, dry, and well-ventilated area away from incompatible materials.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a properly labeled, sealed, and compatible waste container.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the rinsed labware according to institutional guidelines for chemically contaminated sharps or glassware.
Contaminated PPE (e.g., gloves) Dispose of as solid hazardous waste in a designated and clearly labeled container.
Emergency Procedures
Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound.

G start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handle this compound fume_hood->handling post_handling Post-Handling Procedures handling->post_handling emergency Emergency Procedure handling->emergency disposal Segregate and Dispose of Waste post_handling->disposal end End: Complete Handling disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.